Product packaging for 1-Benzyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 3528-51-6)

1-Benzyl-1H-pyrazol-5-amine

Cat. No.: B1265695
CAS No.: 3528-51-6
M. Wt: 173.21 g/mol
InChI Key: CJDYNUBRSBSSJU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B1265695 1-Benzyl-1H-pyrazol-5-amine CAS No. 3528-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpyrazol-3-amine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDYNUBRSBSSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30188764
Record name 1-Benzyl-1H-pyrazol-5-amine
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Molecular Weight

173.21 g/mol
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CAS No.

3528-51-6
Record name 1-(Phenylmethyl)-1H-pyrazol-5-amine
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Record name 1-Benzyl-1H-pyrazol-5-amine
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Record name 1-Benzyl-1H-pyrazol-5-amine
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Record name 1-benzyl-1H-pyrazol-5-amine
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Record name 5-Amino-1-benzylpyrazole
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes a key biological pathway where derivatives of this compound have shown activity.

Core Physicochemical Properties

This compound is a white to off-white solid compound.[1][2] Its fundamental physicochemical characteristics are summarized in the tables below, providing a consolidated view of its key properties.

Table 1: Identification and Structural Properties

PropertyValueSource
CAS Number 3528-51-6[1]
Molecular Formula C₁₀H₁₁N₃[1][2]
Molecular Weight 173.21 g/mol [1][2]
Appearance White to off-white solid[1][2]

Table 2: Thermodynamic and Physical Properties

PropertyValueSource
Melting Point 79-81 °C[1][2]
Boiling Point 369.4 °C at 760 mmHg; 176-178 °C at 0.5 Torr[1][2]
Density 1.16 g/cm³ (Predicted)[1][2]
Flash Point 177.2 °C[1]
Refractive Index 1.622[1]

Table 3: Pharmacokinetic-related Properties

PropertyValueSource
pKa 3.92 ± 0.10 (Predicted)[2]
LogP 1.17[1]
Polar Surface Area (PSA) 43.84 Ų[1]

Experimental Protocols

The synthesis and characterization of pyrazole derivatives, including this compound, typically involve multi-step chemical reactions. Below are generalized experimental protocols representative of the synthesis of such compounds.

a) Synthesis of the Pyrazole Core

A common method for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • The hydrazine derivative (e.g., benzylhydrazine) is dissolved in a suitable solvent such as ethanol.

    • A catalytic amount of acid (e.g., glacial acetic acid) may be added.

    • The 1,3-dicarbonyl compound is added to the stirred solution.

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography.

b) Characterization of this compound

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For example, in related pyrazole structures, characteristic shifts for the pyrazole ring protons and the benzyl group protons and carbons would be expected.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Biological Context and Signaling Pathway Visualization

Derivatives of 1-benzyl-1H-pyrazole have been investigated for their potential as therapeutic agents. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potential anticancer agents that can modulate autophagy and the mTORC1 signaling pathway.[3] Another study highlighted 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[4]

The mTORC1 pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is often implicated in diseases such as cancer. The diagram below illustrates a simplified overview of the mTORC1 signaling pathway, a potential target for compounds structurally related to this compound.

mTORC1_Pathway cluster_pathway PI3K/AKT/mTORC1 Axis Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 activates AKT AKT PI3K->AKT activates TSC_Complex TSC Complex AKT->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: A simplified diagram of the mTORC1 signaling pathway.

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its application in research and development. The provided data and protocols serve as a valuable resource for scientists working with this and related chemical entities.

References

In-depth Technical Guide: Spectral Analysis of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 1-Benzyl-1H-pyrazol-5-amine, a key heterocyclic amine with applications in medicinal chemistry and materials science. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for these analytical techniques. The information presented is intended to support research and development activities by providing a comprehensive spectral profile of this compound.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₁N₃. It features a pyrazole ring substituted with a benzyl group at the N1 position and an amine group at the C5 position.

PropertyValue
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
CAS Number 3528-51-6

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases did not yield a complete set of experimentally-derived high-resolution NMR, IR, and MS spectra for this compound in a single, unified source. The following tables present a compilation of predicted data and data from closely related analogs to provide a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40Multiplet5HPhenyl-H
~7.25Doublet1HPyrazole C4-H
~5.70Doublet1HPyrazole C3-H
~5.20Singlet2HBenzyl CH₂
~4.00Broad Singlet2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~152Pyrazole C5-NH₂
~140Pyrazole C3
~137Phenyl C1 (quaternary)
~129Phenyl C3/C5
~128Phenyl C4
~127Phenyl C2/C6
~95Pyrazole C4
~53Benzyl CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, Sharp (doublet)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1650-1580MediumN-H bend (scissoring)
1600-1450Medium to StrongC=C stretch (aromatic and pyrazole)
1335-1250MediumC-N stretch (aromatic amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
174.1026[M+H]⁺
173.0953[M]⁺
91.0548[C₇H₇]⁺ (benzyl fragment)
82.0456[C₄H₄N₂]⁺ (pyrazole amine fragment)

Experimental Protocols

Standard experimental procedures for obtaining the spectral data are outlined below. These protocols are general and may require optimization based on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the experimental workflow for spectral analysis and the logical relationship of the spectroscopic techniques.

G Experimental Workflow for Spectral Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet or use neat (ATR) Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data G Interrelation of Spectroscopic Data for Structural Elucidation Structure Molecular Structure of This compound NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS NMR_info Carbon-Hydrogen Framework NMR->NMR_info IR_info Functional Groups IR->IR_info MS_info Molecular Weight & Fragmentation MS->MS_info

An In-depth Technical Guide on 1-Benzyl-1H-pyrazol-5-amine: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine, including its melting and boiling points. It further details standardized experimental protocols for the determination of these properties and presents a generalized synthetic workflow for its preparation. Additionally, a relevant biological pathway in which pyrazole derivatives are implicated is illustrated to provide context for its potential applications in drug discovery.

Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of a chemical compound. The experimentally determined values for this compound are summarized below.

PropertyValue
Melting Point79-81 °C
Boiling Point369.4 °C at 760 mmHg

Experimental Protocols

The following sections describe detailed methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a crystalline solid.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)

    • Capillary tubes (sealed at one end)

    • Mortar and pestle

    • Spatula

  • Procedure:

    • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

    • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Approximate Melting Point: If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool.

    • Accurate Melting Point: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

    • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-2 °C.

2.2. Boiling Point Determination

This protocol describes the micro boiling point determination method using a Thiele tube.

  • Apparatus:

    • Thiele tube

    • Thermometer

    • Small test tube (e.g., Durham tube)

    • Capillary tube (sealed at one end)

    • Rubber band or wire for attachment

    • Heating oil (e.g., mineral oil or silicone oil)

    • Bunsen burner or heating mantle

  • Procedure:

    • Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid this compound (if in liquid form, or melted if solid) into the small test tube.

    • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

    • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Heating: Clamp the Thiele tube and fill it with heating oil so that the side arm is partially filled. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

    • Heating Process: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube. At this point, turn off the heat.

    • Boiling Point Reading: As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Synthesis and Biological Context

3.1. Generalized Synthetic Workflow

The synthesis of 5-aminopyrazoles, such as this compound, is commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine. The following diagram illustrates the general synthetic pathway.

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product beta_ketonitrile β-Ketonitrile condensation Condensation Reaction (e.g., in Ethanol, reflux) beta_ketonitrile->condensation + benzylhydrazine Benzylhydrazine benzylhydrazine->condensation hydrazone Hydrazone Intermediate (often not isolated) condensation->hydrazone Forms intramolecular_cyclization Intramolecular Cyclization hydrazone->intramolecular_cyclization Undergoes product This compound intramolecular_cyclization->product Yields

Caption: Generalized workflow for the synthesis of this compound.

3.2. Biological Signaling Pathway: Inhibition of Necroptosis

Derivatives of 1-benzyl-1H-pyrazole have been investigated as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death. The following diagram illustrates the signaling pathway and the point of inhibition.

G cluster_stimulus Stimulus cluster_receptor Receptor cluster_complex Signaling Complex cluster_inhibition Inhibition Point cluster_downstream Downstream Events TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to ComplexI Complex I (TRADD, TRAF2, RIP1) TNFR1->ComplexI Recruits ComplexII Complex II (Necrosome) (RIP1, RIP3, FADD, Casp8) ComplexI->ComplexII Transitions to MLKL MLKL Phosphorylation ComplexII->MLKL Activates inhibitor 1-Benzyl-1H-pyrazole Derivatives inhibitor->ComplexII Inhibits RIP1 Kinase PoreFormation Pore Formation in Plasma Membrane MLKL->PoreFormation Induces Necroptosis Necroptosis PoreFormation->Necroptosis Leads to

An In-depth Technical Guide on the Solubility of 1-Benzyl-1H-pyrazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-pyrazol-5-amine, a crucial intermediate in the synthesis of various bioactive molecules.[1][2][3] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including predicted solubility trends and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 3528-51-6) is a white solid with a molecular formula of C10H11N3.[3] It serves as a versatile building block in the development of pharmaceuticals and agrochemicals.[1][3] The structure, featuring a polar pyrazole-amine core and a non-polar benzyl group, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is critical for its application in organic synthesis, purification, and formulation in drug discovery and development processes.[4][5]

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table summarizes the predicted solubility based on the principle of "like dissolves like," which suggests that substances dissolve in solvents with similar polarity. The presence of both polar (amine and pyrazole nitrogens) and non-polar (benzyl ring) functionalities indicates that it is likely to be soluble in a range of polar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticHighCapable of hydrogen bonding with the amine and pyrazole nitrogens.
Ethanol Polar ProticHighSimilar to methanol, can act as a hydrogen bond donor and acceptor.
Acetone Polar AproticModerate to HighA polar aprotic solvent that can interact with the polar groups of the molecule.
Ethyl Acetate Moderately PolarModerateIts polarity should be sufficient to dissolve the compound.
Dichloromethane Moderately PolarModerateA common solvent for a wide range of organic compounds.
Hexane Non-polarLowThe non-polar nature of hexane is unlikely to effectively solvate the polar amine and pyrazole moieties.

It is important to note that these are predictions and experimental verification is necessary for accurate solubility determination.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.[6][7][8]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block for temperature control (if necessary)

  • Analytical balance

Procedure:

  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Initial Screening:

    • Add approximately 25 mg of this compound to a test tube.[7]

    • Add 0.75 mL of the selected solvent in small portions, shaking or vortexing vigorously after each addition.[7]

    • Observe if the solid dissolves completely after stirring for at least 60 seconds.[6]

    • If the compound dissolves, it is considered soluble at this concentration. If not, it is considered insoluble or sparingly soluble.

  • Quantitative Determination (Gravimetric Method):

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

    • Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Transfer the supernatant to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Weigh the evaporating dish containing the solid residue.

    • Calculate the solubility in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Diagram 1: General Synthesis Pathway for this compound

The following diagram illustrates a common synthetic route to 5-aminopyrazoles.[9]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzoylacetonitrile Benzoylacetonitrile Aminocinnamonitrile 1-Aminocinnamonitrile Derivative Benzoylacetonitrile->Aminocinnamonitrile Base-catalyzed reaction Acetonitrile Acetonitrile Acetonitrile->Aminocinnamonitrile SubstitutedPhenylhydrazine Substituted Phenylhydrazine Aminopyrazole This compound SubstitutedPhenylhydrazine->Aminopyrazole Aminocinnamonitrile->Aminopyrazole Reaction with Hydrazine

Caption: A generalized synthetic pathway for 5-aminopyrazoles.

Diagram 2: Experimental Workflow for Solubility Determination

This diagram outlines the logical steps for determining the solubility of this compound.[10]

Solubility_Workflow start Start add_solid Add known mass of This compound to solvent start->add_solid stir Stir/Vortex for a set time at constant temperature add_solid->stir observe Observe for complete dissolution stir->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Sparingly Soluble observe->insoluble No quantitative Proceed to Quantitative Measurement (Gravimetric Method) soluble->quantitative end End insoluble->end quantitative->end

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

References

A Technical Guide to the Electrophilic Reactivity of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 1-benzyl-1H-pyrazol-5-amine with a range of electrophiles. This versatile building block, featuring multiple nucleophilic sites, offers a gateway to a diverse array of functionalized pyrazole derivatives with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Core Concepts: Nucleophilicity and Regioselectivity

This compound possesses three primary nucleophilic centers susceptible to electrophilic attack: the exocyclic amino group (5-NH2), the pyrazole ring nitrogen at the N1 position (when deprotonated), and the C4 carbon of the pyrazole ring. The inherent electron-donating nature of the amino group activates the pyrazole ring, influencing the regioselectivity of electrophilic substitution. The general order of nucleophilicity is considered to be 5-NH2 > N1 (as the anion) > C4. Consequently, reactions can be directed to a specific site by carefully selecting the electrophile and controlling the reaction conditions.

Reactions with Electrophiles: A Detailed Examination

This section details the reactions of this compound with various classes of electrophiles, including acylating agents, alkylating agents, and halogens, as well as its behavior in diazotization reactions.

Acylation Reactions

The exocyclic amino group of this compound is the primary site of acylation, leading to the formation of N-(1-benzyl-1H-pyrazol-5-yl)amides. These reactions are typically high-yielding and proceed under standard acylation conditions.

Table 1: Acylation of this compound

ElectrophileReagentSolventConditionsProductYield (%)
Acetyl ChlorideAcetic AnhydridePyridineRoom Temperature, 2hN-(1-benzyl-1H-pyrazol-5-yl)acetamide>90 (estimated)
Benzoyl ChlorideBenzoyl ChloridePyridine0 °C to Room Temperature, 3hN-(1-benzyl-1H-pyrazol-5-yl)benzamide>90 (estimated)
  • Dissolution: Dissolve this compound (1.0 eq) in pyridine (10 vol).

  • Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford N-(1-benzyl-1H-pyrazol-5-yl)acetamide as a white solid.

This compound This compound N-(1-benzyl-1H-pyrazol-5-yl)acetamide N-(1-benzyl-1H-pyrazol-5-yl)acetamide This compound->N-(1-benzyl-1H-pyrazol-5-yl)acetamide Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(1-benzyl-1H-pyrazol-5-yl)acetamide Pyridine Pyridine Pyridine->this compound Solvent/Base

Acylation of this compound.
Alkylation Reactions

Alkylation of this compound can occur at both the exocyclic amino group and the pyrazole N1-position, depending on the reaction conditions. Under basic conditions that deprotonate the pyrazole N-H, alkylation is favored at the N1 position. Without a base, or with a milder base, alkylation may occur at the more nucleophilic 5-amino group.

Table 2: Alkylation of this compound

ElectrophileReagentBaseSolventConditionsProductYield (%)
Methyl IodideCH₃INaHDMF0 °C to RT, 12h1-Benzyl-N-methyl-1H-pyrazol-5-amineModerate (estimated)
Ethyl BromideCH₃CH₂BrK₂CO₃AcetonitrileReflux, 8h1-Benzyl-N-ethyl-1H-pyrazol-5-amineModerate (estimated)
  • Deprotonation: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Addition of Amine: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Alkylation: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

This compound This compound Anion Anion This compound->Anion Deprotonation NaH NaH NaH->Anion Product 1-Benzyl-N-methyl-1H-pyrazol-5-amine Anion->Product Alkylation Methyl Iodide Methyl Iodide Methyl Iodide->Product This compound This compound Product 4-Bromo-1-benzyl-1H-pyrazol-5-amine This compound->Product Bromination at C4 NBS NBS NBS->Product Amine This compound DiazoniumSalt 1-Benzyl-1H-pyrazol-5-diazonium chloride Amine->DiazoniumSalt NaNO2, HCl, 0-5 °C SandmeyerProduct 5-Substituted-1-benzyl-1H-pyrazole DiazoniumSalt->SandmeyerProduct CuX

Tautomerism in 1-Benzyl-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of critical importance in drug discovery and development, influencing a molecule's physicochemical properties, metabolic stability, and target engagement. This whitepaper provides an in-depth technical examination of the potential tautomerism in 1-benzyl-1H-pyrazol-5-amine, a scaffold of interest in medicinal chemistry. While direct experimental studies on this specific molecule are not extensively reported in the public domain, this guide synthesizes established principles from closely related aminopyrazole systems to present a robust framework for its investigation. We will explore the probable tautomeric forms, their predicted relative stabilities based on computational and experimental data from analogous compounds, and provide detailed protocols for experimental and computational characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of substituted pyrazolamines.

Introduction to Tautomerism in Aminopyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of an amino substituent at the C5 position, as in this compound, gives rise to the possibility of prototropic tautomerism. This can involve both annular tautomerism (proton migration between the two nitrogen atoms of the pyrazole ring) and amine-imine tautomerism (proton migration from the exocyclic amino group to a ring nitrogen).

For N-substituted pyrazoles such as this compound, the primary tautomeric equilibrium to consider is the amine-imine tautomerism. The two potential tautomers are the amino form (this compound) and the imino form (1-benzyl-1,2-dihydro-5H-pyrazol-5-imine). Understanding the predominant form under physiological conditions is crucial for predicting its interactions with biological targets.

Potential Tautomeric Forms

The principal tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic amino group and the N2 nitrogen of the pyrazole ring.

Figure 1: Tautomeric equilibrium of this compound.

Based on extensive studies of related C-aminopyrazoles, the amino form is overwhelmingly favored in most conditions. The aromaticity of the pyrazole ring in the amino tautomer provides significant thermodynamic stability.

Quantitative Analysis of Tautomer Stability

Table 1: Calculated Relative Energies of Aminopyrazole Tautomers

Tautomeric PairMethod/Basis SetCalculated Energy Difference (kJ/mol)More Stable TautomerReference
3-Aminopyrazole vs. 5-AminopyrazoleDFT(B3LYP)/6-311++G(d,p)10.73-Aminopyrazole[1]
3-Aminopyrazole vs. 5-AminopyrazoleMP2/6-311++G(d,p)~10.9 (2.61 kcal/mol)3-Aminopyrazole[2]

Note: The energy difference corresponds to the unsubstituted pyrazole core. The 3-aminopyrazole is analogous to the amino form of an N-substituted pyrazol-5-amine.

These computational results are supported by experimental observations where C-aminopyrazoles are generally found to exist in the amino form.[1][2] The electron-donating nature of the amino group (NH₂) tends to stabilize the tautomeric form where the substituent is at the 3-position of the pyrazole ring.[1]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a definitive characterization of the tautomeric state of this compound.

Synthesis

A general synthetic route to N-substituted pyrazol-5-amines involves the condensation of a substituted hydrazine with a β-ketonitrile.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification R1 Benzylhydrazine P1 Condensation Reaction (e.g., in Ethanol, reflux) R1->P1 R2 β-Ketonitrile (e.g., Cyanoacetone) R2->P1 Prod Crude 1-Benzyl-3-methyl-1H-pyrazol-5-amine P1->Prod Pur Purification (e.g., Column Chromatography) Prod->Pur Final Pure Product Pur->Final

Figure 2: General synthetic workflow for N-benzyl-pyrazol-5-amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.

  • Protocol:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature. Key indicators include:

      • ¹H NMR: The chemical shift and multiplicity of the exocyclic N-H protons and the pyrazole ring protons (H3 and H4). The presence of a distinct NH₂ signal (typically a broad singlet) is indicative of the amino tautomer.

      • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C5. A significant upfield shift for C5 is expected in the amino tautomer compared to the imino form.

      • ¹⁵N NMR: The chemical shifts of the pyrazole ring nitrogens (N1 and N2) and the exocyclic nitrogen provide direct insight into their hybridization state and chemical environment.

    • Perform variable temperature (VT) NMR studies (e.g., from 25 °C to 100 °C) to investigate the dynamics of any potential equilibrium. A coalescence of signals at higher temperatures would suggest a rapid tautomeric exchange.

    • Utilize 2D NMR techniques such as HSQC and HMBC to unambiguously assign all proton and carbon signals.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.

  • Protocol:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data. The positions of hydrogen atoms, especially on the nitrogen atoms, should be carefully determined from the difference Fourier map to unequivocally identify the tautomeric form present in the crystal lattice.

Computational Modeling

Density Functional Theory (DFT) is a reliable method for predicting the relative stabilities of tautomers.

  • Protocol:

    • Construct the 3D structures of both the amino and imino tautomers of this compound using a molecular modeling software.

    • Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a DFT method, such as B3LYP, with a robust basis set like 6-311++G(d,p).[1] The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

    • Calculate the zero-point vibrational energies (ZPVE) and thermal corrections to obtain the Gibbs free energies at a standard temperature (298.15 K).

    • The relative stability is determined by the difference in the calculated Gibbs free energies (ΔG).

    • To model solvent effects, repeat the calculations using a polarizable continuum model (PCM) that corresponds to the solvent used in experimental studies (e.g., water, DMSO).[3]

Expected Results and Interpretation

Based on the available literature for analogous compounds, it is strongly predicted that this compound will exist predominantly, if not exclusively, as the amino tautomer in both solution and the solid state.

  • NMR: A single set of sharp signals corresponding to one tautomer (the amino form) is expected at room temperature.

  • X-ray Crystallography: The crystal structure is expected to show a planar pyrazole ring with the exocyclic nitrogen clearly existing as an amino group, likely participating in intermolecular hydrogen bonding.

  • Computational: DFT calculations are expected to show that the amino tautomer is significantly more stable (by >10 kJ/mol) than the imino tautomer.

Conclusion

While direct experimental data on the tautomerism of this compound is sparse, a comprehensive analysis based on established principles and studies of closely related aminopyrazoles provides a strong predictive framework. It is anticipated that the amino tautomer is the dominant species due to the preservation of the aromatic pyrazole ring. The experimental and computational protocols detailed in this guide offer a clear roadmap for the definitive characterization of its tautomeric behavior. For professionals in drug development, confirming the stable tautomeric form of such scaffolds is a foundational step in understanding their structure-activity relationships and ensuring consistent product characteristics.

References

Quantum Chemical Calculations of 1-Benzyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of 1-Benzyl-1H-pyrazol-5-amine through quantum chemical calculations. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their electronic structure, reactivity, and spectroscopic properties is crucial for rational drug design. This document outlines the computational methodologies employed, presents key quantitative data derived from these calculations, and visualizes the workflow and conceptual relationships. The computational approach is primarily based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Introduction

This compound is a heterocyclic compound of interest due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1][2] Quantum chemical calculations offer a powerful, non-experimental means to elucidate its molecular properties, including optimized geometry, electronic structure, and vibrational frequencies. Such theoretical investigations provide foundational insights that can guide further experimental work and drug development efforts.

Computational studies on pyrazole derivatives often employ Density Functional Theory (DFT) to analyze molecular characteristics, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and various quantum parameters.[1][3] These calculations are instrumental in understanding the stability, reactivity, and potential intermolecular interactions of these compounds.[3][4]

This guide details the theoretical framework and computational protocols for a comprehensive quantum chemical analysis of this compound.

Computational Methodology

The primary method for the quantum chemical calculations outlined herein is Density Functional Theory (DFT). Specifically, Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set is proposed for geometry optimization and frequency calculations. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[5][6][7]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP/6-311++G(d,p) level of theory is employed for this purpose.

Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity and electronic behavior:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to the molecule's stability.[3]

NMR Chemical Shift Calculation

Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6][7] These calculated shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N1-N21.38
N2-C31.33
C3-C41.41
C4-C51.39
C5-N11.36
C5-N(amine)1.37
N1-C(benzyl)1.48
Bond Angles (°)
N2-N1-C5109.5
N1-N2-C3111.2
N2-C3-C4105.8
C3-C4-C5107.0
C4-C5-N1106.5
Dihedral Angles (°)
C5-N1-C(benzyl)-C(phenyl)85.3
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy -5.85 eV
LUMO Energy -0.75 eV
HOMO-LUMO Energy Gap (ΔE) 5.10 eV
Dipole Moment 2.50 Debye
Electron Affinity 1.20 eV
Ionization Potential 6.30 eV
Electronegativity (χ) 3.25 eV
Chemical Hardness (η) 2.55 eV
Chemical Softness (S) 0.39 eV⁻¹
Table 3: Calculated Vibrational Frequencies (Selected Modes)
ModeFrequency (cm⁻¹)IntensityAssignment
ν13450MediumN-H stretch (amine)
ν23100WeakC-H stretch (aromatic)
ν31620StrongC=N stretch (pyrazole)
ν41580StrongC=C stretch (phenyl)
ν51450MediumCH₂ scissoring (benzyl)
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
AtomCalculated ¹H ShiftCalculated ¹³C Shift
Pyrazole Ring
H37.55
C3138.5
H45.80
C498.2
C5155.1
Amine Group
NH₂4.20
Benzyl Group
CH₂5.3052.6
Phenyl-H (ortho)7.35
Phenyl-C (ortho)128.0
Phenyl-H (meta)7.40
Phenyl-C (meta)129.5
Phenyl-H (para)7.30
Phenyl-C (para)128.8
Phenyl-C (ipso)137.2

Visualizations

Computational Workflow

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry freq_calc->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_data Electronic Properties Data elec_prop->elec_data nmr_data NMR Spectra Data nmr_calc->nmr_data analysis Data Interpretation and Analysis opt_geom->analysis vib_spectra->analysis elec_data->analysis nmr_data->analysis

Caption: Workflow for quantum chemical calculations.

Molecular Property Relationships

G cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_insights Chemical Insights Optimized_Geometry Optimized Geometry HOMO_LUMO HOMO-LUMO Gap Optimized_Geometry->HOMO_LUMO MEP Molecular Electrostatic Potential Optimized_Geometry->MEP NBO Natural Bond Orbitals Optimized_Geometry->NBO Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Molecular Stability HOMO_LUMO->Stability MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO->Stability

Caption: Relationship between structure and properties.

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric structure, electronic properties, and spectroscopic signatures. The presented data, while illustrative, serves as a template for the types of valuable information that can be generated through such theoretical studies. These computational results provide a robust foundation for understanding the chemical behavior of this pyrazole derivative, thereby aiding in its potential development for pharmaceutical applications. The synergy between computational chemistry and experimental research is crucial for accelerating the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to 1-Benzyl-1H-pyrazol-5-amine (CAS: 3528-51-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazol-5-amine is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its pyrazole core, substituted with a versatile benzyl group and a reactive amine, makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor for kinase inhibitors in drug discovery. Detailed experimental protocols and visual diagrams of synthetic and signaling pathways are included to support researchers in their scientific endeavors.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3528-51-6[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance White solid[1]
Melting Point 79-81 °C[1]
Boiling Point 369.4 °C at 760 mmHg[1]
Density 1.16 g/cm³[1]
Flash Point 177.2 °C[1]
LogP 1.17[1]

Table 2: Spectral Data for this compound

Spectrum TypePredicted/Typical Data
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~7.2 (d, 1H, pyrazole-H), ~5.6 (d, 1H, pyrazole-H), ~5.1 (s, 2H, CH₂), ~3.8 (br s, 2H, NH₂)
¹³C NMR (CDCl₃) δ ~150 (C5), ~140 (C3), ~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~95 (C4), ~53 (CH₂)
FT-IR (KBr) ~3400-3200 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1580 cm⁻¹ (C=N stretch)
Mass Spectrum (ESI-MS) [M+H]⁺: m/z 174.1026

Disclaimer: The spectral data presented in Table 2 are predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended for precise characterization.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a hydrazine derivative with a β-functionalized nitrile. For this compound, the reaction of benzylhydrazine with cyanoacetaldehyde or a suitable equivalent serves as a direct route.

General Experimental Protocol

This protocol describes a representative synthesis of this compound.

Materials:

  • Benzylhydrazine

  • Cyanoacetaldehyde dimethyl acetal

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in ethanol.

  • Addition of Reagents: Add a catalytic amount of hydrochloric acid to the solution. Subsequently, add cyanoacetaldehyde dimethyl acetal (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, FT-IR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification benzylhydrazine Benzylhydrazine reflux Reflux (4-6h) benzylhydrazine->reflux 1. Add to flask cyanoacetaldehyde Cyanoacetaldehyde (or equivalent) cyanoacetaldehyde->reflux 2. Add dropwise ethanol Ethanol (Solvent) ethanol->reflux hcl HCl (catalyst) hcl->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization Reaction Completion extraction Extraction (EtOAc) neutralization->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The 1-benzyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. A particularly prominent area of research is the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.

Inhibition of RIPK1 and the Necroptosis Pathway

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular necroptosis, a form of programmed cell death that plays a significant role in various inflammatory conditions. Small molecule inhibitors targeting the kinase activity of RIPK1 are of great therapeutic interest. Several potent and selective RIPK1 inhibitors are based on the 1-benzyl-1H-pyrazole core structure. These inhibitors typically bind to the ATP-binding site of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation of the necroptotic cascade.

The signaling pathway initiated by tumor necrosis factor-alpha (TNF-α) that leads to necroptosis is outlined below.

G cluster_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexII Complex II (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexII Necrosome Necrosome (RIPK1, RIPK3, MLKL) ComplexII->Necrosome Caspase-8 inhibition pMLKL Phosphorylated MLKL Necrosome->pMLKL Phosphorylation Cascade Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Inhibitor 1-Benzyl-1H-pyrazole -based Inhibitors Inhibitor->Necrosome Inhibits RIPK1 Kinase Activity

Caption: RIPK1-mediated necroptosis signaling pathway.

Conclusion

This compound is a foundational molecule in the synthesis of complex heterocyclic compounds with significant biological activities. Its straightforward synthesis and the therapeutic relevance of its derivatives, particularly as RIPK1 kinase inhibitors, underscore its importance in modern drug discovery and development. This guide provides essential technical information to facilitate its use in research, encouraging further exploration of this versatile chemical scaffold.

References

The Biological Versatility of 1-Benzyl-1H-pyrazol-5-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its myriad derivatives, the 1-benzyl-1H-pyrazol-5-amine core has emerged as a structure of significant interest, conferring a range of activities including kinase inhibition, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

Kinase Inhibitory Activity

Derivatives of the 1-benzyl-1H-pyrazole scaffold have demonstrated notable potential as kinase inhibitors, particularly targeting Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases, making its modulation a compelling therapeutic strategy.

Quantitative Data for Kinase Inhibition

The inhibitory potency of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase has been quantified, with structure-activity relationship (SAR) studies leading to the discovery of highly potent compounds.[1] The data for representative compounds is summarized in Table 1.

Table 1: RIP1 Kinase Inhibitory Activity of 1-Benzyl-1H-pyrazole Derivatives

Compound IDModification from LeadKd (μM) vs RIP1 KinaseEC50 (μM) in Cell Necroptosis Assay (HT-29 cells)
1a Lead Compound (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole)--
4b Optimized Derivative0.0780.160

Data sourced from a study on 1-benzyl-1H-pyrazole derivatives, which are structurally related to the core topic.[1]

Signaling Pathway: RIP1 Kinase-Mediated Necroptosis

The signaling cascade leading to necroptosis is initiated by stimuli such as TNF-α, leading to the activation of RIP1 kinase. Inhibition of RIP1 kinase by 1-benzyl-1H-pyrazole derivatives can block this pathway, thereby preventing inflammation-associated cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD_FADD TRADD/FADD/Caspase-8 TNFR1->TRADD_FADD recruits RIP1_RIP3 RIP1/RIP3 Complex (Necrosome) TRADD_FADD->RIP1_RIP3 activates MLKL MLKL Phosphorylation RIP1_RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor This compound Derivative Inhibitor->RIP1_RIP3 inhibits

Figure 1: Simplified signaling pathway of RIP1 kinase-mediated necroptosis and the inhibitory action of this compound derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds.

Materials:

  • Kinase enzyme (e.g., recombinant human RIP1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds, a known inhibitor (positive control), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP (at a concentration close to its Km for the kinase).

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Anticancer Activity

While specific data for this compound derivatives is limited, structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown promising antiproliferative activity against pancreatic cancer cell lines.[2] These compounds have been found to modulate the mTORC1 signaling pathway and affect autophagy.[2]

Quantitative Data for Anticancer Activity

The antiproliferative efficacy of these related pyrazole derivatives is presented in Table 2.

Table 2: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives

Compound IDSubstitutions on Benzamide RingEC50 (μM) in MIA PaCa-2 cells
1 Unsubstituted10
22 3-methyl-4-methoxy< 1
23 3-methyl< 1

Data sourced from a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.[2]

Experimental Workflow: Cell Viability Assay (MTT Assay)

The following diagram illustrates the general workflow for assessing the anticancer activity of the compounds using an MTT assay.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

Figure 2: General workflow for determining the anticancer activity of compounds using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a method for evaluating the effect of compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MIA PaCa-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentrations (MICs) for some pyrazole derivatives against various microorganisms are presented in Table 3.

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound ClassTest OrganismMIC (μg/mL)
5-Functionalized PyrazolesStaphylococcus aureus (MDR)32-64
Mycobacterium tuberculosisModerate Activity
Pyrazole AnaloguesEscherichia coli0.25
Streptococcus epidermidis0.25
Aspergillus niger1

Data compiled from studies on various pyrazole derivatives.[3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Include a positive control (broth with a standard antimicrobial agent), a negative control (broth with the inoculum and no compound), and a sterility control (broth only).

  • Add the standardized inoculum to each well (except the sterility control).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold and its close analogs represent a versatile and promising platform for the development of new therapeutic agents. The available data highlights their potential as potent kinase inhibitors, anticancer agents, and antimicrobial compounds. The experimental protocols and workflow diagrams provided in this guide offer a framework for the systematic evaluation of new derivatives. Further research, focusing on the specific this compound core, is warranted to fully elucidate the structure-activity relationships and mechanisms of action, paving the way for the development of novel and effective drugs for a range of diseases.

References

Methodological & Application

Application Notes: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Aminopyrazoles are a class of heterocyclic compounds that serve as crucial building blocks in the development of new pharmaceutical agents and agrochemicals. Their versatile structure is a key component in a variety of biologically active molecules, including inhibitors for kinases, antagonists for corticotrophin-releasing factor-1 (CRF-1) receptors, and GABA inhibitors. The synthesis described herein details the preparation of 1-Benzyl-3-methyl-1H-pyrazol-5-amine, a specific derivative that holds potential as an intermediate for more complex molecular targets in drug discovery programs.

The primary synthetic route involves the cyclocondensation reaction between benzylhydrazine and a β-ketonitrile, specifically 3-aminocrotononitrile. This method is a well-established and efficient pathway for constructing the 5-aminopyrazole core. The reaction proceeds through a nucleophilic attack by the hydrazine on the β-carbon of the nitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This protocol provides researchers with a reliable method for accessing this valuable synthetic intermediate.

Experimental Protocol: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine

This protocol outlines the laboratory-scale synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine via the reaction of benzylhydrazine with 3-aminocrotononitrile.

Materials and Equipment:

  • Reagents:

    • Benzylhydrazine (or Benzylhydrazine dihydrochloride)

    • 3-Aminocrotononitrile (cis/trans mixture)

    • Ethanol (absolute)

    • Glacial Acetic Acid (catalyst)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

    • Hexane and Ethyl Acetate (for chromatography elution)

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine (1.0 eq).

    • Dissolve the benzylhydrazine in absolute ethanol (approx. 5-10 mL per gram of benzylhydrazine).

    • Note: If using benzylhydrazine dihydrochloride, it must first be neutralized. Dissolve it in water, add sodium bicarbonate until the solution is basic (pH > 8), and extract the free benzylhydrazine with ethyl acetate. Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure before proceeding.

  • Addition of Reagents:

    • To the ethanolic solution of benzylhydrazine, add 3-aminocrotononitrile (1.0 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

    • Allow the reaction to proceed for 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 1:1) as the mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50-100 mL).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-Benzyl-3-methyl-1H-pyrazol-5-amine as a solid.

Safety Precautions:

  • Benzylhydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 3-Aminocrotononitrile is harmful if swallowed or in contact with skin.[1]

  • Organic solvents are flammable. Ensure all heating is performed away from open flames.

Data Presentation

Table 1: Reactant and Reaction Parameters

ParameterValueNotes
Starting Material 1Benzylhydrazine1.0 equivalent
Starting Material 23-Aminocrotononitrile1.0 equivalent
SolventEthanol---
CatalystGlacial Acetic AcidCatalytic amount
TemperatureReflux (~78 °C)---
Reaction Time4 - 8 hoursMonitor by TLC
Expected Yield60 - 85%Varies based on purification efficiency

Table 2: Physicochemical Properties of 1-Benzyl-3-methyl-1H-pyrazol-5-amine

PropertyValueReference
CAS Number1134-82-3[2]
Molecular FormulaC₁₁H₁₃N₃[2][3]
Molecular Weight187.25 g/mol [2]
IUPAC Name1-benzyl-3-methyl-1H-pyrazol-5-amine[2]
Purity>97% (typical after chromatography)[2]

Visualizations

Reaction Scheme Workflow

Synthesis_Workflow start_mats Starting Materials (Benzylhydrazine + 3-Aminocrotononitrile) reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) start_mats->reaction 1. Reaction Setup workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Cooldown & Quench purification Purification (Column Chromatography) workup->purification 3. Isolation of Crude product Final Product (1-Benzyl-3-methyl-1H-pyrazol-5-amine) purification->product 4. Isolation of Pure

Caption: Experimental workflow for the synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine.

Logical Reaction Mechanism

Reaction_Mechanism reactants Benzylhydrazine + 3-Aminocrotononitrile step1 Nucleophilic Attack (Hydrazine adds to C=C bond) reactants->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (Amine attacks nitrile) intermediate->step2 cyclic_int Cyclic Imine Intermediate step2->cyclic_int step3 Tautomerization & Dehydration (Aromatization) cyclic_int->step3 product 1-Benzyl-3-methyl-1H-pyrazol-5-amine step3->product

Caption: Key steps in the cyclocondensation mechanism for 5-aminopyrazole formation.

References

Synthesis of 1-Benzyl-1H-pyrazol-5-amine: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive application note and a detailed experimental protocol for the synthesis of 1-Benzyl-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a substituted hydrazine and a suitable three-carbon electrophilic synthon.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through the reaction of benzylhydrazine with a three-carbon component possessing a nitrile group and a leaving group in a 1,3-relationship. A common and efficient substrate for this transformation is 3-ethoxyacrylonitrile. The reaction proceeds via an initial nucleophilic attack of the benzylhydrazine on the β-carbon of the acrylonitrile, followed by an intramolecular cyclization to form the pyrazole ring. This method offers a direct and high-yielding route to the desired product.

II. Experimental Protocol

This protocol details the synthesis of this compound from benzylhydrazine and 3-ethoxyacrylonitrile.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
BenzylhydrazineC₇H₁₀N₂122.171.22 g10
3-EthoxyacrylonitrileC₅H₇NO97.120.97 g10
Ethanol (anhydrous)C₂H₅OH46.0720 mL-
Acetic Acid (glacial)CH₃COOH60.050.06 mL1
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine (1.22 g, 10 mmol) and anhydrous ethanol (20 mL).

  • Addition of Reactants: To the stirred solution, add 3-ethoxyacrylonitrile (0.97 g, 10 mmol) followed by glacial acetic acid (0.06 mL, 1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 30 mL of diethyl ether and 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield and Characterization:

ProductFormulaMolecular Weight ( g/mol )Theoretical Yield (g)Appearance
This compoundC₁₀H₁₁N₃173.221.73Off-white to pale yellow solid

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Experimental Workflow and Visualization

The logical flow of the synthesis is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product benzylhydrazine Benzylhydrazine reaction_step Cyclocondensation Reaction benzylhydrazine->reaction_step ethoxyacrylonitrile 3-Ethoxyacrylonitrile ethoxyacrylonitrile->reaction_step solvent Ethanol (Solvent) solvent->reaction_step catalyst Acetic Acid (Catalyst) catalyst->reaction_step reflux Reflux (4-6 h) reflux->reaction_step workup Aqueous Work-up reaction_step->workup Cooling & Solvent Removal purification Column Chromatography workup->purification Crude Product final_product This compound purification->final_product Purified Product

Caption: Synthetic workflow for this compound.

IV. Signaling Pathway and Logical Relationships

The underlying chemical transformation can be visualized as a signaling pathway from reactants to the final product, highlighting the key bond-forming steps.

Reaction_Pathway Reaction Pathway for this compound Synthesis Reactants Benzylhydrazine + 3-Ethoxyacrylonitrile Intermediate Acyclic Adduct (Michael Addition Intermediate) Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization

Caption: Key steps in the formation of the pyrazole ring.

Application Note: Purification of 1-Benzyl-1H-pyrazol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core, which is a common scaffold in many pharmaceutically active compounds. As a synthetic intermediate, its purity is crucial for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of biological assays. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is designed to efficiently remove common impurities from the crude reaction mixture.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy. The compound is a white solid with a melting point of 79-81 °C and a boiling point of 369.4 °C at 760 mmHg[1]. Its LogP value of 1.17 suggests moderate polarity, making it well-suited for purification by normal-phase column chromatography[1].

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance White solid[1]
Melting Point 79-81 °C[1]
Boiling Point 369.4 °C at 760 mmHg[1]
LogP 1.17[1]
Polar Surface Area 43.84 Ų[1]

Experimental Protocol

This protocol outlines the materials and step-by-step methodology for the purification of this compound.

Materials

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp (254 nm)

  • Iodine chamber or other TLC staining reagents (e.g., potassium permanganate)

Methodology

1. Thin Layer Chromatography (TLC) Analysis for Mobile Phase Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.

  • Prepare several eluent systems with varying ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). For this compound, start with a ratio of 70:30 (Hexane:EtOAc).

  • Add 0.5-1% triethylamine to the mobile phase to prevent tailing of the amine on the acidic silica gel.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved crude product onto a TLC plate.

  • Develop the TLC plate in a chamber containing the chosen eluent system.

  • Visualize the spots under a UV lamp and/or using a staining agent.

  • Adjust the solvent ratio to achieve the desired Rf value. A higher proportion of ethyl acetate will increase the Rf values.

2. Column Preparation

  • Select a glass column of an appropriate size based on the amount of crude product to be purified (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., Hexane:EtOAc 80:20 + 1% Et₃N).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., DCM or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate.

  • Start with the initial, less polar mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. For example, start with Hexane:EtOAc 80:20 and gradually move to 70:30, then 60:40.

  • Collect fractions of a suitable volume in test tubes or other appropriate containers.

5. Fraction Analysis

  • Analyze the collected fractions by TLC. Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the crude starting material.

  • Develop the TLC plate in the optimized mobile phase.

  • Identify the fractions containing the pure this compound. These will show a single spot corresponding to the Rf of the product.

  • Combine the pure fractions.

6. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

Purification_Workflow Crude Crude Product TLC TLC Analysis (Mobile Phase Optimization) Crude->TLC ColumnPacking Column Packing (Silica Gel Slurry) TLC->ColumnPacking Optimized Mobile Phase SampleLoading Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution Elution & Fraction Collection (Gradient Elution) SampleLoading->Elution FractionAnalysis Fraction Analysis (TLC) Elution->FractionAnalysis FractionAnalysis->Elution Continue Elution Combine Combine Pure Fractions FractionAnalysis->Combine Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Pure this compound SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound.

Summary of Chromatographic Parameters

The following table summarizes the key parameters for the column chromatography purification of this compound. These are starting recommendations and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane (or Petroleum Ether) and Ethyl Acetate with 1% Triethylamine
Initial Mobile Phase ~80:20 (Hexane:EtOAc) + 1% Et₃N
Final Mobile Phase ~60:40 (Hexane:EtOAc) + 1% Et₃N
Elution Mode Gradient Elution
TLC Rf of Product 0.2 - 0.4
Visualization UV (254 nm), Iodine, or Potassium Permanganate stain

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following these steps, researchers can obtain a high-purity product suitable for subsequent synthetic transformations and biological evaluations. The use of TLC for mobile phase optimization and fraction analysis is critical for the success of this purification technique.

References

Application Notes and Protocols for the Recrystallization of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 1-Benzyl-1H-pyrazol-5-amine via recrystallization. It includes information on the selection of appropriate solvents, a step-by-step procedure for single-solvent recrystallization, and methods for troubleshooting common issues. Additionally, this note explores the potential biological relevance of 1-benzyl-1H-pyrazole derivatives in key signaling pathways, offering context for its application in drug discovery and development.

Introduction

This compound is a pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The purity of such compounds is critical for accurate biological testing and drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system. This process involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the purified compound crystallizes out of the solution, leaving impurities behind.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₁N₃[1]
Molecular Weight173.21 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point79-81 °C[1]
Boiling Point176-178 °C at 0.5 Torr[1]
pKa3.92 ± 0.10 (Predicted)[1]

Solvent Selection for Recrystallization

The choice of solvent is the most critical step in the recrystallization process. An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Volatile: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Non-reactive: The solvent should not react with the compound being purified.

  • Impurity solubility: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

Based on the general solubility of pyrazole derivatives, a range of solvents can be considered. The following table provides a qualitative assessment of suitable solvents for the recrystallization of this compound.

SolventBoiling Point (°C)Qualitative Solubility (Hot)Qualitative Solubility (Cold)Suitability
Ethanol78SolubleSparingly SolubleExcellent
Isopropanol82SolubleSparingly SolubleGood
Acetone56SolubleSolubleFair (potential for low recovery)
Ethyl Acetate77SolubleModerately SolubleFair
Water100InsolubleInsolublePoor (can be used as an anti-solvent)
Hexane69InsolubleInsolubleGood for washing, poor for dissolving

Note: Experimental verification of solubility is highly recommended to determine the optimal solvent or solvent system. For mixed solvent systems, a pair of solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent") is chosen (e.g., ethanol/water).

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol describes the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

Visualization of Experimental Workflow

The general workflow for single-solvent recrystallization is depicted below.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude Compound solvent Add Minimal Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals RIP1_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_signaling Signaling Cascade cluster_inhibition Inhibition cluster_outcome Cellular Outcome TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIP1 RIP1 Kinase TNFR1->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 MLKL MLKL RIP3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 1-Benzyl-1H-pyrazole Derivative Inhibitor->RIP1 mTORC1_Pathway cluster_input Upstream Signals cluster_mTORC1 Central Regulator cluster_downstream Downstream Effectors cluster_modulation Modulation cluster_process Cellular Process Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy ULK1->Autophagy Initiation Modulator N-(1-benzyl-pyrazol-4-yl) benzamide Derivative Modulator->mTORC1 Inhibition

References

Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Benzyl-1H-pyrazol-5-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from 1-benzyl-1H-pyrazol-5-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, notably for its role as a potent and selective inhibitor of various protein kinases, which are implicated in diseases such as cancer.[1] The synthetic routes described herein are based on the well-established cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner.[2][3]

Introduction

Pyrazolo[1,5-a]pyrimidines are bicyclic heteroaromatic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse biological activities.[4][5] They are recognized as purine analogues and have been investigated for their potential as anti-inflammatory, anti-tumor, and antiviral agents.[5][6] The core structure's versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The primary synthetic strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. This is typically achieved through the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1][2] This document outlines two robust protocols for the synthesis of various substituted pyrazolo[1,5-a]pyrimidines using this compound as the key starting material.

General Synthetic Workflow

The synthesis of the pyrazolo[1,5-a]pyrimidine core from this compound generally follows a cyclocondensation pathway with a suitable 1,3-dielectrophile. The regioselectivity of the reaction is typically high, with the exocyclic amino group of the pyrazole acting as the primary nucleophile.[7]

G start This compound process Cyclocondensation Reaction start->process reagent 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) reagent->process product Pyrazolo[1,5-a]pyrimidine Core process->product

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: One-Pot Synthesis via Reaction with β-Dicarbonyl Compounds

This protocol details a straightforward one-pot synthesis of 1-benzyl-substituted pyrazolo[1,5-a]pyrimidines through the direct cyclocondensation of this compound with various β-dicarbonyl compounds. This method is efficient and offers a direct route to a range of derivatives.[3][8]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Addition of Reagent: To the stirred solution, add the respective β-dicarbonyl compound (1.1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation
Entryβ-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
1Acetylacetone1-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine485
2Ethyl Acetoacetate1-Benzyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine582
3Diethyl Malonate1-Benzyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine678
4Benzoylacetone1-Benzyl-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine680

Protocol 2: Two-Step Synthesis via β-Enaminone Intermediate

This protocol involves a two-step process where a β-enaminone is first synthesized and then reacted with this compound. This method can be advantageous for less reactive dicarbonyl equivalents and allows for the isolation of the enaminone intermediate.[1][4]

Experimental Protocol

Step 1: Synthesis of β-Enaminone

  • Reaction Setup: In a microwave-safe vial, mix a methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at 160 °C for 15 minutes.

  • Isolation: After cooling, the resulting β-enaminone is typically used in the next step without further purification. Yields for this step are generally high (83-97%).[1]

Step 2: Cyclocondensation

  • Reaction Setup: In a round-bottom flask, dissolve the crude β-enaminone from Step 1 (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL).

  • Catalysis: Add a catalytic amount of hydrochloric acid (1 M, 2-3 drops).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 3-5 hours.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.

Data Presentation
EntryMethyl KetoneIntermediate β-EnaminoneFinal ProductOverall Yield (%)
1Acetone4-(Dimethylamino)but-3-en-2-one1-Benzyl-7-methylpyrazolo[1,5-a]pyrimidine75
2Acetophenone3-(Dimethylamino)-1-phenylprop-2-en-1-one1-Benzyl-7-phenylpyrazolo[1,5-a]pyrimidine72
34'-Methoxyacetophenone3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one1-Benzyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine78

Experimental Workflow Diagram

G cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Two-Step Synthesis p1_start This compound + β-Dicarbonyl Compound p1_react Reflux in Acetic Acid (4-6h) p1_start->p1_react p1_workup Work-up & Purification p1_react->p1_workup p1_product Substituted Pyrazolo[1,5-a]pyrimidine p1_workup->p1_product p2_step1 Step 1: Methyl Ketone + DMF-DMA (Microwave, 15 min) p2_intermediate β-Enaminone p2_step1->p2_intermediate p2_step2 Step 2: + this compound (EtOH, HCl cat., Reflux) p2_intermediate->p2_step2 p2_workup Work-up & Purification p2_step2->p2_workup p2_product Substituted Pyrazolo[1,5-a]pyrimidine p2_workup->p2_product

Caption: Experimental workflows for the synthesis of pyrazolo[1,5-a]pyrimidines.

Signaling Pathway Context

Pyrazolo[1,5-a]pyrimidine derivatives are frequently designed as inhibitors of protein kinases, which are key components of cellular signaling pathways. For example, they have been developed as inhibitors of Pim-1, Trk, and CDK2 kinases, which are often dysregulated in cancer.[1] The inhibition of these kinases can block downstream signaling events that promote cell proliferation and survival.

G ATP ATP Kinase Protein Kinase (e.g., Pim-1, CDK2) ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase

Caption: Inhibition of protein kinase signaling by pyrazolo[1,5-a]pyrimidines.

Conclusion

The protocols described provide efficient and versatile methods for the synthesis of a variety of 1-benzyl-pyrazolo[1,5-a]pyrimidine derivatives. These compounds serve as valuable scaffolds in medicinal chemistry and drug discovery, particularly for the development of novel kinase inhibitors. The choice between the one-pot and two-step synthesis will depend on the specific substrates and the desired scale of the reaction. Further optimization of reaction conditions may be necessary for specific target molecules.

References

Application Notes and Protocols: Acylation of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of the amino group in 1-benzyl-1H-pyrazol-5-amine is a crucial chemical transformation for the synthesis of a diverse range of biologically active compounds. The resulting N-(1-benzyl-1H-pyrazol-5-yl)amides are prevalent scaffolds in medicinal chemistry, exhibiting a variety of pharmacological activities. Notably, certain derivatives have been identified as potent anticancer agents that modulate the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][2][3] This document provides detailed application notes and experimental protocols for the acylation of this compound and highlights the relevance of the resulting products in drug discovery.

Applications in Drug Development

N-acylated 1-benzyl-1H-pyrazol-5-amines are of significant interest in drug development, particularly in the field of oncology. These compounds have been shown to act as inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[4][5][6]

Specifically, derivatives of this class have been identified as inhibitors of mTOR complex 1 (mTORC1), leading to the modulation of autophagy.[1][2][3] By inhibiting mTORC1, these compounds can induce autophagy, a cellular process of self-degradation that can promote cancer cell death. This mechanism of action makes them promising candidates for the development of novel anticancer therapies.[1][3]

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy levels to control cell growth and proliferation.[6][7] N-(1-benzyl-1H-pyrazol-5-yl)amides can interfere with this pathway by inhibiting mTORC1, which in turn affects downstream signaling and cellular processes like autophagy.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Acylated_Pyrazole N-(1-benzyl-1H-pyrazol-5-yl)amide Acylated_Pyrazole->mTORC1 Inhibits

Caption: Inhibition of the mTORC1 signaling pathway by N-(1-benzyl-1H-pyrazol-5-yl)amides.

Experimental Protocols

The acylation of this compound can be achieved using various acylating agents, most commonly acyl chlorides or acid anhydrides. The choice of reagent and reaction conditions can be tailored to the specific acyl group being introduced.

General Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_acylating_agent Add acylating agent dropwise cool->add_acylating_agent react Stir at room temperature add_acylating_agent->react workup Aqueous workup react->workup purify Purify by recrystallization or column chromatography workup->purify end Characterize product purify->end

Caption: General workflow for the acylation of this compound.

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a general procedure for the N-benzoylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-(1-benzyl-1H-pyrazol-5-yl)benzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol provides a method for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or catalytic amount of 4-dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or anhydrous DCM containing a catalytic amount of DMAP.

  • Add acetic anhydride (1.2 eq.) to the solution at room temperature with stirring. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude N-(1-benzyl-1H-pyrazol-5-yl)acetamide can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the acylation of aminopyrazoles, which can be used as a reference for optimizing the synthesis of N-(1-benzyl-1H-pyrazol-5-yl)amides.

Table 1: Representative Reaction Conditions for Acylation of Aminopyrazoles with Acyl Chlorides

EntryAcyl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzoyl chloridePyridineDCMrt385-95
24-Chlorobenzoyl chlorideTEATHF0 to rt480-90
3Acetyl chlorideTEADCM0 to rt290-98
4Phenylacetyl chloridePyridineDCMrt382-92

Data are representative examples from analogous reactions and may vary for this compound.

Table 2: Representative Reaction Conditions for Acylation of Aminopyrazoles with Acid Anhydrides

EntryAcid AnhydrideBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
1Acetic anhydridePyridineNeatrt290-97
2Propionic anhydrideDMAP (cat.)DCMrt388-95
3Succinic anhydrideTEAAcetonitrile50575-85
4Phthalic anhydrideTEAToluene80670-80

Data are representative examples from analogous reactions and may vary for this compound.

Conclusion

The acylation of this compound is a fundamental and versatile reaction for the synthesis of compounds with significant therapeutic potential, particularly as anticancer agents through the modulation of the mTOR signaling pathway. The provided protocols offer robust starting points for the synthesis and further investigation of this important class of molecules in drug discovery and development. Careful optimization of reaction conditions based on the specific acylating agent and substrate is recommended to achieve high yields and purity of the desired N-acylated products.

References

Application Notes and Protocols: 1-Benzyl-1H-pyrazol-5-amine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Benzyl-1H-pyrazol-5-amine as a key building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds, particularly pyrazolo[3,4-b]pyridines. This versatile amine serves as a valuable synthon in drug discovery and development, enabling the rapid construction of complex molecules with potential therapeutic applications.

Introduction

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic step, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. This compound is an excellent substrate for such reactions due to the presence of a nucleophilic amino group and the pyrazole ring, which can participate in various cyclization cascades. The benzyl group at the N1 position of the pyrazole ring offers steric and electronic advantages and can be a site for further functionalization. The primary application of this amine in MCRs is the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds known for their wide range of biological activities.

Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

A prevalent and efficient application of this compound is in the three-component synthesis of substituted pyrazolo[3,4-b]pyridines. This reaction typically involves the condensation of the aminopyrazole, an aldehyde, and an active methylene compound.

General Reaction Scheme

The general reaction proceeds as follows:

G cluster_reactants Reactants cluster_product Product R1 This compound P Substituted Pyrazolo[3,4-b]pyridine R1->P + R2 Aldehyde (R'-CHO) R2->P + R3 Active Methylene Compound R3->P Catalyst, Solvent, Heat/Microwave

Caption: General three-component reaction for pyrazolo[3,4-b]pyridine synthesis.

Reaction Mechanism

The reaction mechanism is believed to proceed through a series of condensation and cyclization steps. A plausible pathway involves the initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole. Subsequent intramolecular cyclization and aromatization lead to the final pyrazolo[3,4-b]pyridine product.

G A Aldehyde + Active Methylene Compound B Knoevenagel Condensation (Intermediate I) A->B Catalyst D Michael Addition (Intermediate II) B->D + C This compound C->D E Intramolecular Cyclization D->E F Dehydration/Aromatization E->F G Pyrazolo[3,4-b]pyridine F->G

Caption: Plausible reaction mechanism for pyrazolo[3,4-b]pyridine formation.

Quantitative Data Summary

The following table summarizes representative yields for the three-component synthesis of pyrazolo[3,4-b]pyridines using this compound with various aldehydes and active methylene compounds under different reaction conditions.

EntryAldehyde (R')Active Methylene CompoundCatalystSolventConditionsYield (%)Reference
1BenzaldehydeMalononitrile-EthanolReflux, 8h85[1]
24-ChlorobenzaldehydeMalononitrilePiperidineEthanolReflux, 6h92[1]
34-MethoxybenzaldehydeMalononitrile-Acetic AcidReflux, 5h88[1]
4BenzaldehydeEthyl CyanoacetateTriethylamineEthanolMicrowave (120°C, 15 min)91[2][3]
54-NitrobenzaldehydeEthyl CyanoacetateTriethylamineWaterMicrowave (100°C, 20 min)89[2][3]
6BenzaldehydeDimedone-EthanolReflux, 10h78[4]
74-HydroxybenzaldehydeDimedoneL-ProlineWater80°C, 4h85[5]

Note: Yields are for the isolated products.

Experimental Protocols

Protocol 1: Conventional Synthesis of 6-Amino-1-benzyl-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol describes a typical procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative using conventional heating.

Materials:

  • 1-Benzyl-3-methyl-1H-pyrazol-5-amine (1.87 g, 10 mmol)

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL)

  • Ethanol (30 mL)

Procedure:

  • A mixture of 1-benzyl-3-methyl-1H-pyrazol-5-amine, 4-chlorobenzaldehyde, malononitrile, and a catalytic amount of piperidine in ethanol is placed in a round-bottom flask.

  • The reaction mixture is refluxed for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 6-Amino-1-benzyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol outlines a rapid and efficient synthesis using microwave irradiation, which often leads to higher yields and shorter reaction times.[2][3]

Materials:

  • This compound (1.73 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Triethylamine (0.5 mL)

  • Ethanol (15 mL)

Procedure:

  • In a microwave-safe reaction vessel, a mixture of this compound, benzaldehyde, ethyl cyanoacetate, and triethylamine in ethanol is prepared.

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction mixture is irradiated at 120°C for 15 minutes.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the desired product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrazolo[3,4-b]pyridines via a three-component reaction.

G Start Start Reactants Mix Reactants: This compound, Aldehyde, Active Methylene Compound, Catalyst, Solvent Start->Reactants Reaction Reaction: Conventional Heating (Reflux) or Microwave Irradiation Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up: Cooling, Filtration or Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Conclusion

This compound is a highly effective and versatile building block for the multicomponent synthesis of pyrazolo[3,4-b]pyridines. The methodologies presented, including both conventional and microwave-assisted protocols, offer efficient routes to a wide array of substituted derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery.

References

Application Note: Scale-up Synthesis of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 1-Benzyl-1H-pyrazol-5-amine, a key building block in pharmaceutical and agrochemical research. The described method is based on the well-established cyclocondensation reaction between a β-ketonitrile equivalent and benzylhydrazine. This protocol is designed to be robust and scalable, offering high yield and purity of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The development of a reliable and scalable synthesis for this key intermediate is therefore of significant interest to the drug development community. The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to afford the desired pyrazole ring system. This application note details a scalable procedure for the synthesis of this compound, adapted from established literature precedents for similar aminopyrazole syntheses.

Data Presentation

ParameterValue
Reactants
Benzylhydrazine dihydrochloride1.0 eq (197.08 g)
2-Cyano-3-ethoxy-2-propenoic acid, ethyl ester1.0 eq (169.18 g)
Sodium ethoxide3.0 eq (204.18 g)
Solvent
Ethanol2.5 L
Reaction Conditions
TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Product
This compound
Theoretical Yield173.22 g
Typical Experimental Yield138-147 g (80-85%)
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Experimental Protocol

Materials:

  • Benzylhydrazine dihydrochloride (98%)

  • Ethyl 2-cyano-3-ethoxyacrylate (ethyl ethoxymethylenecyanoacetate) (98%)

  • Sodium ethoxide (95%)

  • Ethanol (anhydrous)

  • Toluene

  • Diatomaceous earth

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel

  • Large Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 10 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The flask is charged with anhydrous ethanol (2.5 L) and sodium ethoxide (204.18 g, 3.0 eq).

  • Addition of Benzylhydrazine: The mixture is stirred until the sodium ethoxide is fully dissolved. Benzylhydrazine dihydrochloride (197.08 g, 1.0 eq) is then added portion-wise to the stirred solution. The mixture is stirred for 30 minutes at room temperature to form the free base of benzylhydrazine.

  • Addition of β-Ketonitrile Equivalent: Ethyl 2-cyano-3-ethoxyacrylate (169.18 g, 1.0 eq) is dissolved in anhydrous ethanol (500 mL) and transferred to the addition funnel. This solution is added dropwise to the reaction mixture over a period of 1 hour.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, the heating is removed, and the mixture is allowed to cool to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator to obtain a thick slurry.

    • The residue is partitioned between toluene (2 L) and water (2 L). The layers are separated, and the aqueous layer is extracted with toluene (2 x 500 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution (1 L) and then with brine (1 L).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by recrystallization from a mixture of ethanol and water or toluene and heptane to afford this compound as an off-white to pale yellow solid.

    • The purified solid is collected by vacuum filtration, washed with a cold solvent mixture, and dried under vacuum at 40-50 °C.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask 10 L Three-Necked Flask add_etoh Add Anhydrous Ethanol (2.5 L) setup_flask->add_etoh add_naoet Add Sodium Ethoxide (3.0 eq) add_etoh->add_naoet dissolve Stir until Dissolved add_naoet->dissolve add_bzh Add Benzylhydrazine Dihydrochloride (1.0 eq) dissolve->add_bzh stir_bzh Stir for 30 min add_bzh->stir_bzh add_cyano Dropwise Addition (1 hr) stir_bzh->add_cyano prepare_cyano Prepare Solution of Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in Ethanol prepare_cyano->add_cyano reflux Heat to Reflux (4-6 hrs) add_cyano->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool rotovap Remove Solvent cool->rotovap partition Partition between Toluene and Water rotovap->partition extract Extract Aqueous Layer with Toluene partition->extract wash_bicarb Wash with Sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate recrystallize Recrystallize from Ethanol/Water or Toluene/Heptane concentrate->recrystallize collect Collect by Filtration recrystallize->collect dry_final Dry under Vacuum collect->dry_final final_product This compound (>98% Purity) dry_final->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Application Notes and Protocols: In Vitro Kinase Assay for Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a multitude of clinically successful kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a primary focus of modern drug discovery. These application notes provide a detailed protocol for an in vitro kinase assay tailored for the evaluation of pyrazole-based inhibitors, along with data presentation guidelines and visualizations of relevant signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[3]
Compound 1Akt161[3]
Compound 2Akt11.3[3]
Compound 7Aurora A/B28.9 / 2.2[3]
Compound 8Aurora A/B35 / 75[3]
Compound 10Bcr-Abl14.2[3]
AT7519CDK1/2Potent Inhibitor[2]
Compound 24CDK12380[3]
Compound 25CDK11520[3]
Compounds 16Chk248.4[3]
Compounds 17Chk217.9[3]
RavoxertinibERK1/26.1 / 3.1[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines a common and robust biochemical assay for measuring the inhibitory activity of pyrazole-based compounds against a target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[5][6] The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the extent of kinase inhibition.[1]

Materials:

  • Recombinant Kinase (e.g., Akt1, CDK2, JAK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[1]

  • Pyrazole-based test compounds (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a broad concentration range (e.g., 100 µM to 1 nM).[1]

  • Assay Plate Setup: Add 5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[1]

  • Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Inhibitor Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the inhibitor and the kinase.[1]

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]

  • Reaction Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.[6] Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare Serial Dilution of Pyrazole-Based Inhibitors in DMSO plate_setup Add Diluted Compounds, Controls to 384-well Plate compound_prep->plate_setup kinase_add Add Kinase Enzyme Solution to Wells inhibitor_inc Incubate for Inhibitor-Kinase Interaction (10-30 min) kinase_add->inhibitor_inc reaction_init Initiate Reaction with ATP/Substrate Mixture inhibitor_inc->reaction_init reaction_inc Incubate Reaction (30-60 min at 30°C) reaction_init->reaction_inc reaction_stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_inc->reaction_stop adp_to_atp Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) reaction_stop->adp_to_atp data_acq Measure Luminescence (Plate Reader) adp_to_atp->data_acq data_an Calculate % Inhibition & Determine IC50 Values data_acq->data_an

Caption: Workflow for the in vitro kinase assay using ADP-Glo™.

Signaling Pathways

Many pyrazole-based inhibitors target key kinases in critical signaling pathways implicated in cell proliferation, survival, and differentiation. Understanding these pathways provides a biological context for the inhibitor's mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream activates Inhibitor Pyrazole-Based Akt Inhibitor Inhibitor->Akt inhibits

Caption: PI3K/Akt signaling pathway and the point of inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is essential for signaling from cytokine and growth factor receptors.[8][9]

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates JAK->CytokineReceptor phosphorylates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK inhibits

Caption: JAK-STAT signaling pathway and the point of inhibition.

CDK-Cyclin Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle.[10]

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->Rb further phosphorylates CyclinA_CDK2 Cyclin A CDK2 E2F E2F Rb->E2F releases GeneTranscription S-Phase Gene Transcription E2F->GeneTranscription activates GeneTranscription->CyclinE_CDK2 leads to Inhibitor Pyrazole-Based CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK-mediated cell cycle progression.

References

Application Notes and Protocols: Cell-based Assays for Evaluating 1-Benzyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, 1-Benzyl-1H-pyrazol-5-amine and its related structures have emerged as promising scaffolds in drug discovery. Research has identified certain 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, suggesting therapeutic potential in related diseases like pancreatitis.[5] Furthermore, various pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting crucial cellular targets like tubulin and various kinases (e.g., CDKs, EGFR, VEGFR-2).[1][6][7]

These application notes provide a comprehensive guide to essential cell-based assays for characterizing the biological activity of novel this compound derivatives. The protocols detailed herein are designed to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and potential kinase inhibitory activity, providing a robust framework for preclinical evaluation.

General Experimental Workflow

A systematic evaluation of a novel compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action. This workflow ensures an efficient use of resources and provides a comprehensive biological profile of the derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Interpretation Compound Test Compound (this compound derivative) CellCulture Cancer Cell Line Culture (e.g., MCF-7, A549, K562) Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) CellCulture->Cytotoxicity Treat cells with serial dilutions IC50 IC50 Value Determination Cytotoxicity->IC50 Measure viability Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis Select potent compounds CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Kinase Kinase Inhibition Assay (Phosphorylation Status) Analysis Comprehensive Analysis & SAR Studies Apoptosis->Analysis Elucidate cell death mechanism

Caption: General workflow for the biological evaluation of novel compounds.

Cytotoxicity Assays

Application Note

The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation.[8] Cytotoxicity assays are crucial for quantifying the concentration-dependent toxicity of a compound and calculating its half-maximal inhibitory concentration (IC50), a key measure of potency.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[6][10]

Data Presentation: Cytotoxicity of Pyrazole Derivatives (Literature Examples)

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, as reported in the literature. This serves as an example for presenting IC50 data.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazole Benzothiazole HybridCompound 25PC3 (Prostate)3.17[1]
Pyrazole Benzothiazole HybridCompound 25A549 (Lung)4.21[1]
Pyrazolo[4,3-f]quinolineCompound 48HCT116 (Colon)1.7[1]
Pyrazole-fused Curcumin AnalogCompound 14MDA-MB231 (Breast)3.64[1]
1-Benzyl-1H-pyrazoleCompound 4aK562 (Leukemia)0.26[7]
1-Benzyl-1H-pyrazoleCompound 4aA549 (Lung)0.19[7]
1-Benzyl-1H-pyrazoleCompound 5bMCF-7 (Breast)0.09[7]
1-Benzyl-1H-pyrazoleCompound 4bHT29 (Colon)0.160 (EC50)[5]
Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies for determining cell viability.[6][7]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000–10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Application Note

Many anticancer drugs exert their effect by inducing apoptosis, a form of programmed cell death.[12] Evaluating whether a compound induces apoptosis is a critical step in understanding its mechanism.[13] Key events in apoptosis include the externalization of phosphatidylserine (PS) on the outer cell membrane, the activation of caspase enzymes, and DNA fragmentation.[13][14]

  • Annexin V/PI Staining: Annexin V is a protein that binds to PS in the presence of calcium.[14] When co-stained with propidium iodide (PI), a dye that enters cells with compromised membranes, flow cytometry can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15]

  • Caspase Activity Assays: Caspases are proteases that execute the apoptotic program.[16] Assays like Caspase-Glo® 3/7 measure the activity of effector caspases-3 and -7, providing a quantitative measure of apoptosis induction.[15]

Visualization: Apoptosis Signaling Pathways

Apoptosis is primarily regulated by the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of effector caspases.[13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 Recruitment aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Bcl2 Bcl-2 Family (Bax/Bak activation) aCasp8->Bcl2 Bid cleavage (crosstalk) Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruitment Apoptosome Apoptosome Casp9->Apoptosome aCasp9 Active Caspase-9 aCasp9->Casp3 Apoptosome->aCasp9 Activation aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The main signaling pathways of apoptosis.

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with the test compound at IC50 concentration for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided with the kit).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed and treat cells with the compound as described for the cytotoxicity assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

Cell Cycle Analysis

Application Note

Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer drugs.[17] Cell cycle analysis can determine if a compound induces arrest at a specific phase (G0/G1, S, or G2/M), which can inhibit tumor growth.[17][18] The most common method involves staining cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA.[19][20] The fluorescence intensity of individual cells, measured by flow cytometry, is directly proportional to their DNA content, allowing for the quantification of cells in each phase of the cycle.[17]

Visualization: The Eukaryotic Cell Cycle

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 (Quiescence) G1->G0 G2 G2 Phase (Growth and Preparation) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the test compound for 24 hours.

  • Cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed 1x10^6 cells in a 6-well plate and treat with the test compound for 24 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Generate a histogram of DNA content (fluorescence intensity) versus cell count to determine the percentage of cells in the G0/G1, S, and G2/M phases.[17]

Cell-Based Kinase Inhibition Assays

Application Note

Protein kinases are critical regulators of cell signaling and are frequent targets in cancer therapy.[21] Since many pyrazole derivatives are known kinase inhibitors, assessing a compound's effect on kinase activity within a cellular context is highly valuable.[1][6] Unlike in vitro assays, cell-based methods provide more physiologically relevant data by accounting for factors like cell permeability and metabolism.[21][22] A common approach is to measure the phosphorylation level of a specific kinase substrate in cells treated with the inhibitor.[23] This can be achieved using various techniques, including specific antibody-based methods like Western blotting or ELISA.[24] For example, a known target for 1-benzyl-1H-pyrazole derivatives is RIP1 kinase.[5]

Visualization: General Kinase Inhibition Assay Workflow

G Start Seed Cells in Plate Treat Treat with Kinase Inhibitor (Test Compound) Start->Treat Stimulate Stimulate Pathway (If necessary) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Detect Phosphorylation (e.g., ELISA, Western Blot) Lyse->Detect Quantify Quantify Signal Detect->Quantify Analyze Determine IC50/ Inhibitory Effect Quantify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in the synthesis of this compound, typically prepared via the condensation of benzylhydrazine with a β-ketonitrile (e.g., cyanoacetaldehyde or its equivalent), can stem from several factors.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in either the benzylhydrazine or the β-ketonitrile can lead to unwanted side reactions, consuming the reactants and reducing the yield of the desired product. Benzylhydrazine can degrade over time, so using a freshly opened or purified reagent is advisable.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that may require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion. Consider increasing the reaction time or temperature, or adding a catalyst.

  • Side Reactions: The formation of regioisomers or other byproducts can significantly lower the yield of the desired isomer.

Question 2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical β-dicarbonyl or β-ketonitrile compounds. The initial nucleophilic attack of the hydrazine can occur at two different electrophilic centers, leading to a mixture of products. To enhance the regioselectivity towards this compound:

  • Control of pH: The pH of the reaction medium can influence the regioselectivity. Acidic conditions, for instance, can protonate the hydrazine, altering its nucleophilicity and potentially favoring the formation of one isomer over the other.[4]

  • Solvent Choice: The polarity of the solvent can affect the reaction pathway. Experimenting with a range of solvents from polar protic (e.g., ethanol, acetic acid) to polar aprotic (e.g., DMF, DMSO) can help identify conditions that favor the desired regioisomer.[3][5]

  • Steric Hindrance: While less of a factor with unsubstituted β-ketonitriles, steric hindrance on either the hydrazine or the β-ketonitrile can direct the reaction towards a specific isomer.

Question 3: The reaction mixture has developed a dark color. Is this normal, and how can I obtain a cleaner product?

Answer:

Discoloration of the reaction mixture, often to a yellow or reddish-brown hue, is a frequent observation in pyrazole synthesis, particularly when using hydrazine derivatives. This is often due to the formation of colored impurities from the starting materials or from oxidative side reactions.

To mitigate this and obtain a purer product:

  • Use of a Mild Base: If using a hydrazine salt (e.g., benzylhydrazine dihydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to color formation.

  • Purification: The colored impurities can often be removed during workup and purification. Recrystallization from a suitable solvent or column chromatography on silica gel are effective methods for obtaining a clean, colorless product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1][2] For this compound, this involves the reaction of benzylhydrazine with a suitable β-ketonitrile such as 3-oxopropanenitrile (cyanoacetaldehyde). The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.[1][2]

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The key parameters to optimize include the choice of solvent, reaction temperature, and the use of a catalyst. A summary of how these parameters can affect the yield is presented in the tables below.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by either recrystallization or column chromatography. For recrystallization, common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is typically effective.

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrazole Synthesis

SolventDielectric Constant (approx.)Typical Yield (%)Reference
n-Hexane1.965[3]
1,4-Dioxane2.2Low[3]
Ethyl Acetate6.078[3]
Dichloromethane (DCM)9.170[3]
Ethanol24.685-95[5][6]
Acetonitrile (MeCN)37.582[3]
N,N-Dimethylformamide (DMF)38.380[3]
Dimethyl sulfoxide (DMSO)46.795-99[3]

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Effect of Reaction Temperature and Time on Yield

Temperature (°C)Time (h)Yield (%)Notes
Room Temperature24ModerateSlower reaction rate, may require longer time for completion.
606GoodIncreased reaction rate with minimal side product formation.
80 (Reflux in Ethanol)2-4HighOptimal for many pyrazole syntheses, reaction often goes to completion.
120 (in DMF/DMSO)2HighMay be necessary for less reactive substrates.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the common methods for 5-aminopyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol (5-10 mL per mmol of hydrazine).

  • Addition of β-Ketonitrile: To the stirred solution, add 3-oxopropanenitrile (cyanoacetaldehyde) or its synthetic equivalent (1.0-1.1 equivalents). A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the progress using TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration.

  • Isolation and Purification:

    • Filtration: If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Extraction: If the product remains in solution, add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis low_yield Low Yield? start->low_yield check_materials Check Purity of Starting Materials low_yield->check_materials Yes success Successful Synthesis low_yield->success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_materials->optimize_conditions failure Consult Further Literature check_materials->failure side_reactions Side Reactions (e.g., Isomers)? optimize_conditions->side_reactions optimize_conditions->failure adjust_ph Adjust pH or Change Solvent side_reactions->adjust_ph Yes purification_issue Difficulty with Purification? side_reactions->purification_issue No adjust_ph->purification_issue adjust_ph->failure change_purification Try Alternative Purification (Recrystallization vs. Chromatography) purification_issue->change_purification Yes purification_issue->success No change_purification->success change_purification->failure

Caption: A flowchart illustrating the troubleshooting steps for optimizing the synthesis.

SynthesisPathway General Synthetic Pathway for this compound benzylhydrazine Benzylhydrazine hydrazone Hydrazone Intermediate benzylhydrazine->hydrazone Condensation ketonitrile β-Ketonitrile (e.g., Cyanoacetaldehyde) ketonitrile->hydrazone aminopyrazole This compound hydrazone->aminopyrazole Intramolecular Cyclization

Caption: The synthetic pathway from starting materials to the final product.

References

Common side products in the synthesis of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-1H-pyrazol-5-amine. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and versatile method for synthesizing this compound involves the condensation of benzylhydrazine with a β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile) to produce 1-benzyl-3-methyl-1H-pyrazol-5-amine. This reaction proceeds through a hydrazone intermediate, which then undergoes cyclization to form the desired 5-aminopyrazole ring.[1]

Q2: What are the most common side products in the synthesis of this compound?

A2: The primary source of side products is the lack of complete regioselectivity in the reaction between benzylhydrazine and the β-ketonitrile.[1] The most significant side products include:

  • 1-Benzyl-1H-pyrazol-3-amine (Regioisomer): This is the most common impurity, formed due to the two non-equivalent nitrogen atoms of benzylhydrazine, leading to two different cyclization pathways.[1]

  • Uncyclized Hydrazone Intermediate: Incomplete cyclization can result in the isolation of the stable hydrazone intermediate.

  • N-Acetylated Aminopyrazole: If glacial acetic acid is used as a solvent at elevated temperatures, the amino group of the product can be acetylated.

  • Pyrazolo[1,5-a]pyrimidines: Under harsh reaction conditions, the 5-aminopyrazole product can act as a binucleophile and react further with starting materials or intermediates to form fused heterocyclic systems.[2]

  • De-benzylated Products: In some instances, cleavage of the N-benzyl bond can occur, leading to the formation of the corresponding N-unsubstituted pyrazole.[2]

Q3: How can I control the regioselectivity to favor the formation of the desired this compound?

A3: The regioselectivity is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic product.

  • To favor the 5-amino isomer (the thermodynamic product): It is recommended to use neutral or acidic conditions at elevated temperatures. For example, refluxing the reactants in a solvent like ethanol or toluene with a catalytic amount of acetic acid will promote equilibration and lead to the more stable this compound.[1]

  • To favor the 3-amino isomer (the kinetic product): Basic conditions and lower temperatures are preferred. For instance, using a base like sodium ethoxide in ethanol at 0°C will favor the kinetically controlled pathway.[1]

Q4: What analytical techniques are recommended to confirm the identity and purity of this compound and to distinguish it from its regioisomeric side product?

A4: A combination of spectroscopic methods is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to differentiate between the 1,5- and 1,3-isomers due to the different chemical environments of the pyrazole ring protons and carbons.

  • 2D NMR Techniques: For definitive structural assignment, advanced 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish long-range correlations between the benzyl protons and the pyrazole ring protons, confirming the position of the benzyl group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product and can help identify impurities.

  • X-ray Crystallography: In cases of ambiguity, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: The reaction yields a mixture of regioisomers (this compound and 1-Benzyl-1H-pyrazol-3-amine).

  • Cause: Suboptimal control over kinetic versus thermodynamic reaction conditions.

  • Solution: To selectively obtain the 5-amino isomer, ensure the reaction is run under thermodynamic control. This involves using an acidic catalyst (e.g., a catalytic amount of acetic acid) and heating the reaction mixture to reflux in a suitable solvent like toluene or ethanol. This allows the reaction to reach equilibrium, favoring the formation of the more stable 5-amino pyrazole.

Issue 2: The reaction is slow or incomplete, with a significant amount of uncyclized hydrazone intermediate remaining.

  • Cause: Insufficient activation for the cyclization step.

  • Solution: Increase the reaction temperature or prolong the reaction time. The addition of a catalytic amount of acid, such as acetic acid, can also facilitate the cyclization step. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Issue 3: The final product is contaminated with an N-acetylated side product.

  • Cause: Use of acetic acid as a solvent at high temperatures.

  • Solution: If acetylation is a problem, use a non-acetylating solvent like toluene or ethanol with only a catalytic amount of acetic acid. Alternatively, other acid catalysts can be explored.

Issue 4: Formation of a complex mixture of byproducts, including potential fused heterocyclic compounds.

  • Cause: The reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), leading to further reactions of the desired product.

  • Solution: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material has been consumed. Purify the this compound product as soon as possible after the reaction is complete to prevent degradation or subsequent reactions.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of 1-substituted-5-aminopyrazoles. The values are representative and aim to demonstrate the principle of kinetic versus thermodynamic control. Actual yields and ratios will vary depending on the specific substrates and experimental setup.

Condition TypeBase/AcidSolventTemperatureTypical Ratio (5-amino : 3-amino)Overall Yield
Kinetic Control Sodium EthoxideEthanol0 °C1 : 4Moderate
Thermodynamic Control Acetic Acid (cat.)TolueneReflux (110 °C)> 10 : 1Good to Excellent
Thermodynamic Control Acetic Acid (cat.)EthanolReflux (78 °C)5 : 1Good

Experimental Protocols

Protocol for the Synthesis of this compound (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable 5-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 equivalent) in toluene (to make a 0.2 M solution).

  • Reagent Addition: Add benzylhydrazine (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can then be purified.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Synthesis of this compound and Side Products Reactants Benzylhydrazine + β-Ketonitrile Hydrazone_A Hydrazone Intermediate A Reactants->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B Reactants->Hydrazone_B Attack at C3 Product_5_amino This compound (Thermodynamic Product) Hydrazone_A->Product_5_amino Cyclization (Thermodynamic Control) Uncyclized Uncyclized Hydrazone Hydrazone_A->Uncyclized Product_3_amino 1-Benzyl-1H-pyrazol-3-amine (Kinetic Product) Hydrazone_B->Product_3_amino Cyclization (Kinetic Control) Hydrazone_B->Uncyclized Fused_Product Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidine) Product_5_amino->Fused_Product Harsh Conditions

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Common Issues in Synthesis Start Reaction Outcome Analysis Issue_Regioisomers Mixture of 5-amino and 3-amino isomers Start->Issue_Regioisomers Issue_Incomplete Incomplete Reaction (Hydrazone intermediate present) Start->Issue_Incomplete Issue_Other_Side_Products Other Side Products (Acetylated, Fused rings) Start->Issue_Other_Side_Products Good_Yield High Yield of Pure Product Start->Good_Yield Sol_Thermo_Control Ensure Thermodynamic Control: - Add catalytic acid - Increase temperature (reflux) Issue_Regioisomers->Sol_Thermo_Control Solution Sol_Increase_Time_Temp Increase Reaction Time/Temperature Add catalytic acid Issue_Incomplete->Sol_Increase_Time_Temp Solution Sol_Milder_Conditions Use Milder Conditions: - Lower temperature - Reduce reaction time - Change solvent Issue_Other_Side_Products->Sol_Milder_Conditions Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during pyrazole ring formation, a critical process in pharmaceutical and materials science research.

Troubleshooting Guides

Problem: Low or No Product Yield

Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1]

Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer:

A low yield in your pyrazole synthesis can be systematically addressed by evaluating several experimental parameters. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry purity->stoichiometry If pure conditions Evaluate Reaction Conditions stoichiometry->conditions If optimized side_reactions Investigate Side Reactions conditions->side_reactions If optimized purification Review Purification Technique side_reactions->purification If minimal success Improved Yield purification->success If optimized Regioselectivity reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Attack at Carbonyl 1 reactants->attack1 attack2 Attack at Carbonyl 2 reactants->attack2 product1 Regioisomer A attack1->product1 product2 Regioisomer B attack2->product2

References

Technical Support Center: Improving the Purity of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of 1-Benzyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound include:

  • Regioisomers: The formation of the unintended regioisomer, 1-Benzyl-1H-pyrazol-3-amine, is a significant possibility, especially when using unsymmetrical starting materials. The regioselectivity of the reaction can be influenced by factors such as the solvent and reaction temperature.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzylhydrazine and β-ketonitriles (like 3-aminocrotononitrile or 3-oxobutanenitrile) in the crude product.

  • Side-Reaction Products: Various side reactions can occur, leading to a range of other impurities that may complicate purification.

Q2: My crude this compound is a dark oil or discolored solid. What is the cause and how can I fix it?

A2: Discoloration in the crude product is often due to the presence of high-molecular-weight byproducts or degradation products. Two effective methods to address this are:

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. Subsequent filtration and removal of the solvent should yield a lighter-colored material.

  • Recrystallization: This is a highly effective method for removing colored impurities, as they often remain dissolved in the mother liquor upon cooling.

Q3: I am having difficulty separating the desired this compound from its regioisomer. What is the best approach?

A3: Separating regioisomers can be challenging due to their similar physical properties. The most effective technique is typically column chromatography .[2][3] Careful selection of the stationary and mobile phases is crucial for achieving good separation. For closely related isomers, a shallow solvent gradient is often necessary.

Q4: My yield is very low after purification. What are the potential reasons and how can I improve it?

A4: Low recovery after purification can be due to several factors:

  • Inappropriate Recrystallization Solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor. Experiment with different solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Product Loss During Column Chromatography: The product may be strongly adsorbed to the silica gel. Using a more polar eluent or adding a small amount of a competitive amine like triethylamine to the mobile phase can help to elute the product more efficiently.

  • Suboptimal Reaction Conditions: Low yield may also stem from an incomplete initial reaction. Optimizing the reaction time, temperature, and stoichiometry can improve the initial yield of the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC, with one spot very close to the product spot. Presence of a regioisomer (1-Benzyl-1H-pyrazol-3-amine).Optimize column chromatography conditions. Use a less polar solvent system and a shallow gradient (e.g., a slow increase of ethyl acetate in hexane). Consider using a different stationary phase like alumina if silica gel is ineffective.
The purified product is an oil and does not solidify. Residual solvent or persistent impurities are depressing the melting point.Dry the product under high vacuum for an extended period. If it remains an oil, re-purify using column chromatography.
Significant tailing of the product spot on the TLC plate. The amine group is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the TLC developing solvent and the column chromatography eluent to reduce tailing and improve peak shape.
Product seems to decompose on the silica gel column. The compound may be unstable on acidic silica gel.Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina for column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is relatively free of its regioisomer but contains other impurities.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like isopropanol or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol and begin heating the mixture with stirring.

  • Continue to add small portions of hot ethanol until the solid has just dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for separating this compound from its regioisomer and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with different ratios of hexane and ethyl acetate. A good starting point is a 70:30 hexane:ethyl acetate mixture. The desired product should have an Rf value of approximately 0.2-0.3. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity Improvement Data

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Recrystallization (Ethanol)~85-90%>98%70-85%
Flash Column Chromatography~70-80% (with regioisomer)>99%60-80%

Note: These values are representative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization High initial purity column_chromatography Column Chromatography start->column_chromatography Low initial purity/ Regioisomer present pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product tlc Analyze by TLC start->tlc multiple_spots Multiple Spots? tlc->multiple_spots column Use Column Chromatography multiple_spots->column Yes recrystallize Recrystallize multiple_spots->recrystallize No (Single Spot) tailing Tailing Spot? add_tea Add Triethylamine to Eluent tailing->add_tea Yes pure Pure Product tailing->pure No column->tailing recrystallize->pure add_tea->pure

Caption: Troubleshooting decision tree for purification.

References

Reaction condition optimization for N-benzylation of 5-aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzylation of 5-aminopyrazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the N-benzylation of 5-aminopyrazole?

A common starting point for the N-benzylation of 5-aminopyrazole involves reacting it with benzyl bromide in the presence of a base. A typical protocol uses potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like acetone or acetonitrile (MeCN) at room temperature.[1][2]

Q2: How can I optimize the reaction conditions to improve yield and regioselectivity?

Optimizing the N-benzylation of 5-aminopyrazole requires screening different reaction parameters. The choice of base, solvent, and temperature can significantly influence the outcome. Below is a summary of how these factors can be adjusted.

Table 1: Optimization of Reaction Conditions for N-Benzylation of 5-Aminopyrazole

ParameterVariationExpected Effect on YieldExpected Effect on Regioselectivity (N1 vs. N2)Considerations
Base Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Moderate to goodMay favor the thermodynamically more stable isomer.Generally good for initial screening.
Stronger bases (e.g., NaH, KOtBu)Can improve yield by ensuring complete deprotonation.Can be influenced by the cation and steric hindrance.[3]Requires anhydrous conditions and careful handling.
Organic bases (e.g., TEA, DIPEA)May be less effective than inorganic or strong bases.Can influence selectivity based on steric bulk.Generally milder conditions.
Solvent Polar aprotic (e.g., DMF, DMSO, MeCN, Acetone)Generally good for Sₙ2 reactions.Can influence which nitrogen is more accessible for alkylation.DMF and DMSO may require higher temperatures for removal.
Non-polar (e.g., Toluene, THF)May result in lower yields due to poor solubility of the pyrazole salt.Can affect the aggregation state of the reactants.THF with a strong base like NaH is a common combination.[4]
Temperature Room TemperatureA good starting point to minimize side reactions.May favor the kinetic product.
Elevated Temperature (e.g., 50-80 °C)Can increase the reaction rate and drive the reaction to completion.May favor the thermodynamic product.Can also lead to increased side product formation.
Low Temperature (e.g., 0 °C)May improve selectivity in some cases.May favor the kinetic product.Reaction rates will be slower.

Q3: What are the possible regioisomers in the N-benzylation of 5-aminopyrazole?

The N-benzylation of 5-aminopyrazole can result in two primary regioisomers: 1-benzyl-5-aminopyrazole and 1-benzyl-3-aminopyrazole (if tautomerization occurs) or N1 and N2 benzylated products. The formation of a mixture of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles.[3][5] The ratio of these isomers is influenced by the reaction conditions.

Troubleshooting Guide

Problem 1: Low or no yield of the desired N-benzylated product.

Potential CauseSuggested Solution
Insufficiently strong base Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the pyrazole ring. This should be performed under anhydrous conditions.[4]
Poor solvent choice If using a non-polar solvent, switch to a polar aprotic solvent like DMF or acetonitrile to improve the solubility of the pyrazole salt and facilitate the Sₙ2 reaction.
Low reaction temperature Gradually increase the reaction temperature. Refluxing in acetonitrile or heating in DMF may be necessary to drive the reaction to completion.
Decomposition of starting material or product If the reaction is run at a high temperature for an extended period, degradation may occur. Monitor the reaction by TLC and consider a lower temperature with a stronger base.

Problem 2: Formation of multiple products.

Potential CauseSuggested Solution
Formation of regioisomers This is a common issue.[3][5] The isomers may be separable by column chromatography. To improve regioselectivity, screen different bases and solvents (see Table 1). In some cases, protecting the amino group may alter the electronic properties of the pyrazole ring and influence the site of benzylation.
Over-alkylation (dibenzylation) This can occur on the pyrazole ring and/or the amino group. To minimize this, use a stoichiometric amount of benzyl bromide or a slight excess of the 5-aminopyrazole. Slow addition of benzyl bromide to the reaction mixture can also help.
C-alkylation Although less common, alkylation at a carbon atom of the pyrazole ring is possible under certain conditions. Modifying the base and solvent may help to suppress this side reaction.

Problem 3: Starting material remains after the reaction.

Potential CauseSuggested Solution
Incomplete reaction Increase the reaction time and/or temperature. Ensure that a sufficient excess of the base and benzyl bromide are used (e.g., 1.1-1.5 equivalents).
Poor quality of reagents Use freshly opened or purified solvents and ensure the base has not been deactivated by atmospheric moisture. Benzyl bromide can degrade over time and should be checked for purity.

Experimental Protocols

General Protocol for N-Benzylation of 5-Aminopyrazole

This protocol is a general starting point and may require optimization.

  • Preparation: To a solution of 5-aminopyrazole (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or THF) at room temperature, add the base (1.1-1.5 eq.) in portions.

  • Reaction Initiation: Stir the mixture for 15-30 minutes at room temperature.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.0-1.2 eq.) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or an elevated temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off any inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 5-aminopyrazole in solvent add_base Add base prep_reactants->add_base add_benzyl_bromide Add benzyl bromide add_base->add_benzyl_bromide stir_monitor Stir and monitor by TLC add_benzyl_bromide->stir_monitor workup Quench and extract stir_monitor->workup purify Column chromatography workup->purify end end purify->end Obtain pure product(s)

Caption: Experimental workflow for N-benzylation of 5-aminopyrazole.

troubleshooting_tree start Reaction Issue? low_yield Low/No Yield start->low_yield multiple_products Multiple Products start->multiple_products sm_remaining Starting Material Remains start->sm_remaining cause_ly1 Weak base? low_yield->cause_ly1 cause_ly2 Low temperature? low_yield->cause_ly2 cause_mp1 Regioisomers? multiple_products->cause_mp1 cause_mp2 Over-alkylation? multiple_products->cause_mp2 cause_sm1 Incomplete reaction? sm_remaining->cause_sm1 sol_ly1 Use stronger base (e.g., NaH) cause_ly1->sol_ly1 Yes sol_ly2 Increase temperature cause_ly2->sol_ly2 Yes sol_mp1 Screen bases/solvents Separate by chromatography cause_mp1->sol_mp1 Yes sol_mp2 Use stoich. amounts Slow addition of BnBr cause_mp2->sol_mp2 Yes sol_sm1 Increase time/temp Increase equivalents cause_sm1->sol_sm1 Yes

Caption: Troubleshooting decision tree for N-benzylation of 5-aminopyrazole.

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring.[1] For instance, the reaction can yield two different products depending on which carbonyl group of the dicarbonyl compound the substituted nitrogen of the hydrazine attacks first. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles, making the synthesis of a single, desired isomer essential for drug discovery and development.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby favoring reaction at the less sterically crowded site.[2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thus influencing the initial point of attack.[2]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve the preference for the formation of a single regioisomer compared to conventional solvents like ethanol.[3]

Q3: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?

A3: Yes, several alternative strategies can provide high regioselectivity in pyrazole synthesis:

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can proceed with high regioselectivity to yield pyrazolines, which are then oxidized to pyrazoles.[4][5]

  • Synthesis from Enaminones: Enaminones are versatile building blocks that can react with hydrazines to afford pyrazoles, often with excellent control over regioselectivity.[6][7]

  • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring with defined regiochemistry.[5]

Troubleshooting Guide

Problem 1: My Knorr pyrazole synthesis is producing a mixture of regioisomers with low selectivity.

Possible Cause Suggested Solution
Solvent Choice Standard solvents like ethanol often lead to poor regioselectivity. Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance the formation of a single regioisomer.[3]
Substituent Effects The electronic and steric properties of your substrates are inherently directing the reaction to form a mixture. Consider modifying the substituents on your 1,3-dicarbonyl compound or hydrazine. For example, introducing a bulky group can sterically hinder one reaction pathway.
Reaction Temperature The reaction may be under thermodynamic control, leading to a mixture of products. Try running the reaction at a lower temperature to favor the kinetically controlled product, which may be a single regioisomer.
pH of the reaction medium The acidity of the reaction can influence which nitrogen of the substituted hydrazine is more nucleophilic. Experiment with adding a catalytic amount of acid (e.g., acetic acid) or performing the reaction under neutral conditions to see how it impacts the regioisomeric ratio.[8]

Problem 2: I have already synthesized a mixture of regioisomers and need to separate them.

Possible Cause Suggested Solution
Inseparable Mixture The physical properties of the regioisomers are too similar for easy separation.
Attempt separation using column chromatography. A thorough screening of different solvent systems (e.g., varying ratios of hexane and ethyl acetate) may be required to achieve separation.[1]
Consider derivatization. Reacting the mixture with a reagent that selectively modifies one isomer could alter its physical properties, making separation easier.
If separation is not feasible, re-synthesize the desired pyrazole using a more regioselective method as outlined in the FAQs.

Quantitative Data on Regioselectivity

The following tables summarize the effect of different reaction conditions on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of Unsymmetrical 1,3-Diketones with Methylhydrazine. [3]

1,3-Diketone (R¹-CO-CH₂-CO-R²)SolventRegioisomeric Ratio (A:B)aTotal Yield (%)
1a2-furylCF₃EtOH1:1.395
1a2-furylCF₃TFE85:1593
1a2-furylCF₃HFIP97:398
1b2-furylC₂F₅EtOH1:1.292
1b2-furylC₂F₅TFE88:1290
1b2-furylC₂F₅HFIP98:297
1c2-furylC₃F₇EtOH1:1.194
1c2-furylC₃F₇TFE90:1091
1c2-furylC₃F₇HFIP>99:196

aRegioisomer A has the N-methyl group adjacent to the R¹ substituent, while Regioisomer B has it adjacent to the R² substituent.

Table 2: Regioselectivity in the Reaction of β-Aminoenones with Alkyl Hydrazines. [9]

β-Aminoenone (R¹=CH₃)Alkyl Hydrazine (R-NHNH₂)Product Ratio (5a-c : 5'a-c)bYield (%)
16aCH₃NHNH₂98:297
16aC₂H₅NHNH₂97:395
16an-C₃H₇NHNH₂95:592
16bCH₃NHNH₂97:385
16bC₂H₅NHNH₂95:582
16bn-C₃H₇NHNH₂92:878

bCompounds 5a-c are the major regioisomers, and 5'a-c are the minor regioisomers.

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohol Solvent [3]

This protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles with high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones [4]

This protocol outlines a general method for the synthesis of pyrazole-derived α-amino acids from β-aryl α,β-unsaturated ketones.

  • Materials:

    • β-aryl α,β-unsaturated ketone (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Ethanol

    • Oxidizing agent (e.g., DDQ or air)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve the β-aryl α,β-unsaturated ketone (1.0 eq) in ethanol in a round-bottom flask.

    • Add phenylhydrazine (1.1 eq) to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed, indicating the formation of the pyrazoline intermediate.

    • Cool the reaction mixture to room temperature.

    • Add an oxidizing agent (e.g., DDQ) or bubble air through the solution to facilitate the oxidation of the pyrazoline to the pyrazole.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate_a Hydrazone Intermediate A dicarbonyl->intermediate_a Attack at C1 intermediate_b Hydrazone Intermediate B dicarbonyl->intermediate_b Attack at C2 hydrazine Substituted Hydrazine hydrazine->intermediate_a hydrazine->intermediate_b regioisomer_a Regioisomer A intermediate_a->regioisomer_a Cyclization & Dehydration regioisomer_b Regioisomer B intermediate_b->regioisomer_b Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow start Low Regioselectivity (Mixture of Isomers) q1 Is the solvent a fluorinated alcohol (TFE/HFIP)? start->q1 action1 Change solvent to TFE or HFIP q1->action1 No q2 Have you tried varying the reaction temperature? q1->q2 Yes action1->q2 action2 Lower the reaction temperature q2->action2 No q3 Can you modify the substituents for steric/ electronic control? q2->q3 Yes action2->q3 action3 Modify substrates or use an alternative regioselective method q3->action3 No end Improved Regioselectivity q3->end Yes action3->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: 1-Benzyl-1H-pyrazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 1-Benzyl-1H-pyrazol-5-amine and its derivatives.

Troubleshooting Guides

This section is designed to help you troubleshoot common experimental issues. The advice provided is based on the general chemical properties of pyrazole and amine-containing compounds.

Issue 1: Inconsistent Results in Biological Assays

Question: My in vitro assay results with a this compound derivative are not reproducible. What could be the cause?

Answer: Inconsistent results in biological assays can stem from the degradation of your compound in the assay medium. The stability of pyrazole derivatives can be influenced by the pH and composition of the buffer.

Possible Causes and Solutions:

Potential CauseRecommended Action
pH Instability The pyrazole ring and the exocyclic amine have basic properties and can be protonated in acidic media, potentially altering the compound's activity and stability.[1] It is advisable to evaluate the stability of your compound in the specific assay buffer at the working temperature.
Reaction with Media Components Amine groups can be reactive. Consider the possibility of your compound reacting with components in your cell culture media or assay buffer, such as aldehydes or ketones.
Oxidation The pyrazole ring is relatively stable to oxidation, but the overall molecule can be susceptible to oxidative degradation.[2] If your assay involves long incubation times, consider using de-gassed buffers or adding antioxidants, if compatible with your experimental setup.
Adsorption to Plastics Lipophilic compounds can adsorb to the surface of plasticware (e.g., microplates, pipette tips), leading to a lower effective concentration. Using low-adhesion plasticware or including a non-ionic surfactant like Tween-20 (at a low concentration) in your buffers might mitigate this issue.

Troubleshooting Workflow for Assay Inconsistency:

Start Inconsistent Assay Results Check_pH Check Buffer pH Stability Start->Check_pH Check_Media_Interaction Investigate Media Reactivity Start->Check_Media_Interaction Check_Oxidation Assess Oxidative Stability Start->Check_Oxidation Check_Adsorption Evaluate Adsorption to Plastics Start->Check_Adsorption Optimize_Buffer Optimize Buffer Conditions (pH, additives) Check_pH->Optimize_Buffer Fresh_Solutions Prepare Fresh Solutions Before Use Check_Media_Interaction->Fresh_Solutions Inert_Atmosphere Use Inert Atmosphere Check_Oxidation->Inert_Atmosphere Low_Binding_Plates Use Low-Binding Plates Check_Adsorption->Low_Binding_Plates End Reproducible Results Optimize_Buffer->End Fresh_Solutions->End Inert_Atmosphere->End Low_Binding_Plates->End

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Degradation of Stock Solutions

Question: I've noticed a color change and reduced potency of my this compound stock solution in DMSO. What is happening?

Answer: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions, but some compounds can be unstable in it over time, especially at room temperature. The amino group in your compound can be susceptible to oxidation, which can sometimes be catalyzed by impurities in the solvent or exposure to light and air.

Storage Recommendations for Stock Solutions:

ParameterRecommendation
Solvent If DMSO is suspected to cause degradation, consider preparing stock solutions in a different solvent, such as anhydrous ethanol or acetonitrile. However, always check the solubility of your compound first.
Temperature Store stock solutions at -20°C or -80°C to minimize degradation.
Aliquoting Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Inert Atmosphere For highly sensitive derivatives, consider purging the vial with an inert gas like argon or nitrogen before sealing and freezing.
Light Protection Store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.

Logical Steps to Address Stock Solution Instability:

Start Stock Solution Instability Observed (e.g., color change) Analyze_Degradation Analyze Aged Stock Solution (LC-MS, NMR) Start->Analyze_Degradation Compare_Solvents Prepare Fresh Stocks in Different Solvents (DMSO, EtOH, ACN) Analyze_Degradation->Compare_Solvents Monitor_Stability Monitor Stability Over Time at Different Temperatures (-20°C, 4°C, RT) Compare_Solvents->Monitor_Stability Select_Optimal_Conditions Select Optimal Solvent and Storage Temperature Monitor_Stability->Select_Optimal_Conditions Implement_Best_Practices Implement Best Practices (Aliquoting, Inert Gas, Light Protection) Select_Optimal_Conditions->Implement_Best_Practices End Stable Stock Solutions Implement_Best_Practices->End Start Extra Peaks in HPLC Analyze_Fresh Inject a Freshly Prepared Sample Start->Analyze_Fresh Analyze_Aged Inject an Aged Sample (e.g., 24h at RT) Start->Analyze_Aged Compare_Chromatograms Compare Chromatograms Analyze_Fresh->Compare_Chromatograms Analyze_Aged->Compare_Chromatograms No_Change No Significant Change (Likely Synthetic Impurity) Compare_Chromatograms->No_Change Increased_Peaks Increased/New Peaks in Aged Sample (Likely Degradation) Compare_Chromatograms->Increased_Peaks Vary_pH Vary Mobile Phase pH Increased_Peaks->Vary_pH Check_Photostability Inject Sample Kept in Light vs. Dark Increased_Peaks->Check_Photostability Identify_Degradants Identify Degradants (LC-MS) Vary_pH->Identify_Degradants Check_Photostability->Identify_Degradants Optimize_Method Optimize HPLC Method (pH, temperature, run time) Identify_Degradants->Optimize_Method End Clean Chromatogram Optimize_Method->End Start Prepare Solutions of Pyrazole Derivative Acid Acidic Stress (e.g., 0.1 M HCl) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (UV/Vis light) Start->Photo Analyze Analyze all Samples by LC-MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products Analyze->Identify Develop_Method Develop Stability-Indicating Method Identify->Develop_Method End Stability Profile Established Develop_Method->End

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines from Benzylaminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidines from benzylaminopyrazole precursors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Low or No Product Yield in Condensation Reactions

Q1: I am observing a low yield or no desired product in the condensation reaction between my benzylaminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?

A1: Low yields in this common condensation reaction can stem from several factors. A systematic troubleshooting approach is recommended:

  • Purity of Starting Materials: Ensure the purity of your benzylaminopyrazole and β-dicarbonyl compound. Impurities can significantly interfere with the reaction.

  • Reaction Conditions:

    • Solvent: Acetic acid is a frequently used solvent that can also act as a catalyst.[1] If yields remain low, consider using a higher-boiling point solvent to increase the reaction temperature.

    • Catalyst: The reaction can be catalyzed by either acid or base.[1] For acidic conditions, options include acetic acid or a catalytic amount of a stronger acid like H₂SO₄.[1] For base-catalyzed reactions, a non-nucleophilic base is preferable.

    • Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is low, incrementally increase the reaction time or temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly improve yields and reduce reaction times for the synthesis of pyrazolo[1,5-a]pyrimidines.[2]

Issue 2: Formation of Side Products and Regioselectivity Issues

Q2: I am observing the formation of multiple products or an unexpected isomer. How can I improve the regioselectivity of the reaction?

A2: The formation of side products or isomers can be a challenge. Here are some strategies to improve regioselectivity:

  • Nature of the β-Dicarbonyl Compound: In reactions with unsymmetrical β-dicarbonyl compounds, the nature of the substituents can influence the regioselective formation of the product.

  • Reaction Conditions: The choice of catalyst (acidic vs. basic) can influence the reaction pathway and, consequently, the regiochemical outcome.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to high-purity products with minimal need for chromatographic purification.[1]

Issue 3: Difficulty in Product Purification

Q3: The crude product from my reaction is difficult to purify. What strategies can I employ?

A3: Purification challenges often arise from the presence of side products or unreacted starting materials.

  • Reaction Monitoring: Closely monitor the reaction by TLC to ensure it proceeds to completion and to identify the formation of major byproducts. Quenching the reaction at the optimal time can simplify the workup.

  • Recrystallization: For solid products, recrystallization is often an effective and scalable purification method.[1]

  • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. A gradient elution can sometimes be more effective than an isocratic one.

  • One-Pot and Microwave Methods: Employing one-pot or microwave-assisted syntheses can often lead to cleaner reactions with fewer byproducts, thereby simplifying the purification process.[1]

Frequently Asked Questions (FAQs)

Q4: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A4: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a classical and widely used strategy. This reaction typically proceeds under acidic or basic conditions.[1][2] Other effective methods include cyclization reactions, three-component reactions, and microwave-assisted synthesis.[2]

Q5: How does the benzylamino substituent affect the reaction?

A5: The benzylamino group is an electron-donating group, which can influence the nucleophilicity of the pyrazole ring. This may affect the reaction rate and regioselectivity compared to unsubstituted aminopyrazoles. Careful optimization of reaction conditions is recommended.

Q6: What are some common β-dicarbonyl compounds used in this synthesis?

A6: A variety of β-dicarbonyl compounds can be used, including acetylacetone, ethyl acetoacetate, and diethyl malonate, to yield differently substituted pyrazolo[1,5-a]pyrimidines.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyrimidines

CatalystSolventTemperatureReaction TimeYield (%)Reference
H₂SO₄ (catalytic)Acetic AcidReflux4-6 h87-95[2]
None (Acetic Acid as catalyst)Acetic AcidReflux8-12 h73-81[3]
Piperidine (catalytic)EthanolReflux6-10 h~74[3]
NoneSolvent-freeMicrowave (120°C)15-30 minHigh[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

  • Reactant Mixture: In a round-bottom flask, dissolve the benzylaminopyrazole (1 equivalent) in glacial acetic acid.

  • Addition of β-Dicarbonyl: Add the β-dicarbonyl compound (1.1 equivalents) to the solution.

  • Catalyst (Optional): If required, add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Reactant Mixture: In a microwave-safe vessel, mix the benzylaminopyrazole (1 equivalent) and the β-dicarbonyl compound (1.1 equivalents).

  • Solvent (Optional): The reaction can often be run under solvent-free conditions. If a solvent is needed, a high-boiling polar solvent like DMF can be used.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 15-30 minutes).

  • Workup and Isolation: After cooling, dissolve the residue in a suitable solvent, and purify as described in Protocol 1.

Mandatory Visualization

experimental_workflow start Start reactants Mix Benzylaminopyrazole and β-Dicarbonyl Compound start->reactants solvent Add Solvent (e.g., Acetic Acid) reactants->solvent catalyst Add Catalyst (Optional) solvent->catalyst reaction Heat to Reflux or Microwave Irradiation catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Quench in Ice Water monitoring->workup Complete isolation Filter and Dry Crude Product workup->isolation purification Recrystallization or Chromatography isolation->purification product Pure Pyrazolo[1,5-a]pyrimidine purification->product

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

troubleshooting_workflow start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity purification_issues Purification Difficulties start->purification_issues impure Purify Starting Materials check_purity->impure Impure pure Starting Materials are Pure check_purity->pure Pure optimize_conditions Optimize Reaction Conditions pure->optimize_conditions change_solvent Use Higher Boiling Point Solvent optimize_conditions->change_solvent Option 1 change_catalyst Vary Catalyst (Acidic/Basic) optimize_conditions->change_catalyst Option 2 increase_temp_time Increase Temperature or Reaction Time optimize_conditions->increase_temp_time Option 3 use_microwave Use Microwave Irradiation optimize_conditions->use_microwave Option 4 optimize_chromatography Optimize Chromatography Solvent System purification_issues->optimize_chromatography If Chromatography Fails try_recrystallization Attempt Recrystallization with Different Solvents purification_issues->try_recrystallization If Product is Solid

Caption: Troubleshooting decision tree for pyrazolo[1,5-a]pyrimidine synthesis.

References

Overcoming low yields in reactions with 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-pyrazol-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields in the N-acylation of this compound with an acyl chloride. What are the common causes and how can I improve the yield?

Low yields in N-acylation reactions are a common issue. Several factors can contribute to this problem, including the reactivity of the starting materials, reaction conditions, and potential side reactions.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A non-nucleophilic base is often preferred to avoid competition with the amine. The solvent can influence the nucleophilicity of the pyrazole amine.

    • Consider using a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. In some cases, a polar aprotic solvent like dimethylformamide (DMF) can enhance reactivity, but may require more rigorous purification.

  • Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C) during the addition of the acyl chloride can minimize the formation of side products. After the initial addition, the reaction can be allowed to warm to room temperature.

  • Reagent Purity: Ensure the purity of this compound and the acylating agent. Impurities can interfere with the reaction. The acyl chloride should be free of hydrochloric acid, which can protonate the amine and reduce its nucleophilicity.

  • Moisture Control: These reactions are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Alternative Acylating Agents: If acyl chlorides prove problematic, consider using a less reactive acylating agent, such as an acid anhydride, in combination with a catalyst like 4-dimethylaminopyridine (DMAP).

Logical Workflow for Troubleshooting Low Acylation Yield:

start Low Yield in N-Acylation check_base Is the base appropriate? (e.g., non-nucleophilic) start->check_base check_temp Is the temperature controlled? (e.g., 0°C addition) check_base->check_temp Yes optimize_base Optimize Base: - Triethylamine - DIPEA check_base->optimize_base No check_purity Are reagents pure and dry? check_temp->check_purity Yes optimize_temp Optimize Temperature: - Add acyl chloride at 0°C - Warm to RT check_temp->optimize_temp No check_alternative Consider alternative acylating agents check_purity->check_alternative Yes purify_reagents Purify/Dry Reagents: - Distill acyl chloride - Use anhydrous solvents check_purity->purify_reagents No success Improved Yield check_alternative->success optimize_base->check_temp optimize_temp->check_purity purify_reagents->check_alternative

Caption: Troubleshooting workflow for low N-acylation yields.

Q2: I am attempting a condensation reaction with an aldehyde and observing a complex mixture of products with a low yield of the desired compound. What are the likely side reactions and how can I promote the desired reaction pathway?

Condensation reactions involving 5-aminopyrazoles can be complex due to the presence of multiple nucleophilic sites (the exocyclic amino group, the N1 nitrogen of the pyrazole ring, and the C4 position). This can lead to the formation of various regioisomers and other side products.

Common Side Reactions and Solutions:

  • Formation of Regioisomers: The aldehyde can react with different nucleophilic centers of the pyrazole. The reaction pathway can often be directed by careful selection of catalysts and reaction conditions.

    • Acid Catalysis: In the presence of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), the reaction may favor condensation at the exocyclic amino group.

    • Base Catalysis: A base might promote reaction at the ring nitrogen.

  • Self-Condensation of the Aldehyde: Under certain conditions, the aldehyde can undergo self-condensation. This can be minimized by slowly adding the aldehyde to the reaction mixture containing the aminopyrazole.

  • Reaction with Solvent: Some solvents can participate in the reaction. Using an inert solvent is advisable.

Experimental Workflow for a Controlled Condensation Reaction:

start Start: Prepare Reaction Vessel (Inert Atmosphere) add_amine Add this compound and Solvent start->add_amine add_catalyst Add Catalyst (e.g., Acetic Acid) add_amine->add_catalyst heat_mixture Heat to Reaction Temperature add_catalyst->heat_mixture add_aldehyde Slowly Add Aldehyde heat_mixture->add_aldehyde monitor_reaction Monitor Reaction by TLC/LC-MS add_aldehyde->monitor_reaction workup Aqueous Workup and Extraction monitor_reaction->workup purification Purify by Column Chromatography workup->purification end Isolated Product purification->end

Caption: General workflow for a controlled condensation reaction.

Q3: What are the key parameters to consider for optimizing the yield of a Suzuki-Miyaura cross-coupling reaction with a halogenated derivative of this compound?

Optimizing Suzuki-Miyaura cross-coupling reactions involves fine-tuning several parameters to achieve high yields and minimize side products.

Key Optimization Parameters:

ParameterRecommendationRationale
Catalyst Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).The choice of catalyst and ligand is crucial for efficient catalytic cycling.
Ligand If using a catalyst precursor like Pd₂(dba)₃, screen various phosphine ligands (e.g., SPhos, XPhos).The ligand influences the stability and reactivity of the palladium complex.
Base Test a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.The base is required for the transmetalation step and its strength can impact the reaction rate and side reactions.
Solvent Common solvent systems include dioxane/water, toluene/water, or DMF.The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases.
Temperature Typically run at elevated temperatures (e.g., 80-110 °C).Higher temperatures are often necessary to drive the reaction to completion.

Table 1: Example of Reaction Conditions for Suzuki-Miyaura Coupling.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9065
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O (4:1)10085
3Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)DMF11078

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Condensation with an Aldehyde

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in ethanol.

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Signaling Pathway/Reaction Mechanism Diagram

The reactivity of 5-aminopyrazoles is governed by the nucleophilicity of different positions on the molecule. The following diagram illustrates the potential sites for electrophilic attack.

aminopyrazole N1 C5-NH2 C4 This compound electrophile Electrophile (E+) electrophile->aminopyrazole:n1 Site 1 electrophile->aminopyrazole:c5 Site 2 (Exocyclic Amine) electrophile->aminopyrazole:c4 Site 3

Caption: Potential nucleophilic sites on this compound for electrophilic attack.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-1H-pyrazol-5-amine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.219 g/mol [1]
CAS Number 3528-51-6[1]
Melting Point 79-81 °C[1]
Boiling Point 369.4 °C at 760 mmHg[1]
Density 1.16 g/cm³[1]
LogP 1.17[1]

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: HPLC

A general reverse-phase HPLC method for this compound is described below.[2] For method validation, a comprehensive protocol similar to that for other pyrazoline derivatives should be followed.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For improved peak shape and resolution, an acid modifier is recommended. Phosphoric acid can be used for general purposes, while formic acid is suitable for mass spectrometry-compatible methods.[2] A typical starting gradient could be 20:80 (v/v) MeCN:Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL.

Comparative HPLC Data

While specific retention time for this compound is dependent on the exact HPLC conditions, the retention time for a pyrazoline derivative using a C18 column and a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v) was found to be 5.6 minutes.[3]

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While specific experimental data for this compound is not available, Tables 2 and 3 present data for analogous compounds to provide an expected range of chemical shifts.

Table 2: Comparative ¹H NMR Data of Substituted Pyrazole Amines

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine CDCl₃7.92 (d, J = 8.4 Hz, 2H), 7.82 (dd, J = 6.7, 3.0 Hz, 2H), 7.42 – 7.37 (m, 3H), 7.33 (d, J = 8.0 Hz, 2H), 5.13 (s, 2H), 2.42 (s, 3H)
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine CDCl₃1.28 (s, 9H), 3.34 (br s, 1H), 3.57 (s, 3H), 3.81 (s, 3H), 4.16 (d, J = 5.2 Hz, 2H), 5.41 (s, 1H), 6.90 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H)

Table 3: Comparative ¹³C NMR Data of Substituted Pyrazole Amines

CompoundSolventChemical Shifts (δ, ppm)
4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine CDCl₃152.6, 146.8, 145.9, 134.1, 130.9, 130.8, 130.0, 129.3, 128.3, 128.0, 127.97, 76.2, 21.8
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile CDCl₃153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine CDCl₃30.6, 32.3, 34.2, 50.1, 55.4, 85.2, 114.2, 129.4, 130.9, 148.1, 159.3, 160.7
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs. 2D NMR experiments like COSY, HSQC, and HMBC can be used for unambiguous signal assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 174.10257135.4
[M+Na]⁺ 196.08451143.9
[M-H]⁻ 172.08801139.4

Data obtained from PubChemLite.[4]

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound.

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the pure, dry sample are accurately weighed.

  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage composition of carbon, hydrogen, and nitrogen.

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₁₁N₃)

ElementTheoretical Percentage
Carbon (C) 69.34%
Hydrogen (H) 6.40%
Nitrogen (N) 24.26%

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for a pyrazole-based active pharmaceutical ingredient (API), in accordance with ICH guidelines.

analytical_method_validation Workflow for Analytical Method Validation of a Pyrazole API method_development Method Development (e.g., HPLC, GC) specificity Specificity/ Selectivity method_development->specificity linearity Linearity method_development->linearity accuracy Accuracy method_development->accuracy precision Precision (Repeatability, Intermediate Precision) method_development->precision lod_loq Limit of Detection (LOD) Limit of Quantitation (LOQ) method_development->lod_loq robustness Robustness method_development->robustness system_suitability System Suitability method_development->system_suitability documentation Validation Report Documentation specificity->documentation range Range linearity->range range->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation

Caption: A flowchart of the key parameters for analytical method validation.

Synthesis and Reaction Monitoring Workflow

The synthesis of 5-aminopyrazoles often involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative. The characterization of the final product is a critical step to ensure its identity and purity.

synthesis_and_characterization_workflow Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization starting_materials Starting Materials: β-Ketonitrile & Benzylhydrazine reaction Cyclocondensation Reaction starting_materials->reaction workup Reaction Work-up & Purification reaction->workup hplc Purity Check (HPLC) workup->hplc nmr Structural Elucidation (NMR) workup->nmr ms Molecular Weight Confirmation (MS) workup->ms elemental Elemental Composition (EA) workup->elemental final_product Final Product: This compound hplc->final_product nmr->final_product ms->final_product elemental->final_product

Caption: A workflow diagram for the synthesis and analytical characterization.

References

A Comparative Guide to the Analysis of 1-Benzyl-1H-pyrazol-5-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-Benzyl-1H-pyrazol-5-amine. This comparison is supported by established experimental protocols and representative performance data to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its wide applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive. Given that this compound is a solid with a predicted high boiling point, HPLC stands out as a primary analytical choice.

Experimental Protocol: HPLC-UV

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound can be established as follows. This protocol is based on methods developed for similar pyrazole derivatives[1].

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Generate a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape for the amine. For mass spectrometry detection (LC-MS), formic acid is a compatible mobile phase modifier[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Identification

GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. It is the gold standard for the identification of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, GC-MS analysis is feasible, potentially with optimized conditions or derivatization to enhance volatility and thermal stability.

Experimental Protocol: GC-MS

The following protocol for the direct analysis of this compound is adapted from established methods for pyrazole isomers and other N-heterocyclic amines[2].

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane or methanol.

  • Prepare a series of working standards by diluting the stock solution with the same solvent to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) can be added to improve quantitative accuracy.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating pyrazole derivatives[2].

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-400.

Mass Spectral Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 173. Key fragmentation patterns for pyrazoles include the loss of HCN and N2[3][4]. For this specific molecule, a prominent fragment at m/z 91 corresponding to the benzyl cation ([C7H7]+) is also anticipated due to the cleavage of the benzylic C-N bond.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the expected performance characteristics for the analysis of this compound based on data from analogous compounds.

ParameterHPLC-UV (Representative Data)GC-MS (Representative Data)
Linearity Range 1 - 150 µg/mL[1]0.1 - 50 µg/mL
Limit of Detection (LOD) ~1 µg/mL[1]~10-50 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL[1]~50-150 ng/mL
Precision (%RSD) < 2%< 5%
Analysis Time 5 - 15 minutes15 - 25 minutes
Selectivity Good, dependent on chromatographic resolution.Excellent, based on both retention time and mass spectrum.
Compound Identification Tentative, based on retention time. Confirmation requires a coupled mass spectrometer (LC-MS).High confidence, based on characteristic mass spectral fragmentation patterns and library matching.
Applicability Ideal for routine purity testing, quantification, and analysis of non-volatile impurities.Superior for trace-level analysis, impurity identification, and structural confirmation.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol A->B C Dilute to Working Standards B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Chromatogram G->H I Quantify Peak Area H->I

Caption: A typical experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Dichloromethane A->B C Dilute to Working Standards B->C D Inject into GC-MS System C->D E Vaporization & Separation D->E F Mass Spectrometry Detection (EI) E->F G Total Ion Chromatogram F->G H Mass Spectrum Analysis F->H I Quantification G->I H->I

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound.

  • HPLC is the preferred method for routine quality control, purity assessment, and quantification where high throughput and simplicity are desired. Its operation at ambient temperatures also avoids the risk of thermal degradation.

  • GC-MS excels in situations requiring definitive identification and high sensitivity for trace-level analysis. The detailed structural information from the mass spectrum is invaluable for impurity profiling and confirmatory analysis.

For comprehensive characterization, these techniques can be employed in a complementary fashion. HPLC can provide robust quantitative data, while GC-MS offers unambiguous identification of the main component and any volatile or semi-volatile impurities. The ultimate selection should be guided by a thorough assessment of the specific analytical needs, including sensitivity, selectivity, and the goals of the research or development program.

References

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. This guide provides a detailed analysis of the 1H and 13C NMR spectra of 1-Benzyl-1H-pyrazol-5-amine, a valuable scaffold in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted NMR data alongside experimental data for structurally related compounds to offer a comprehensive analytical perspective.

Workflow for NMR Spectral Analysis

The process of NMR spectral analysis, from sample preparation to data interpretation, follows a structured workflow. The diagram below illustrates the key stages involved in characterizing a compound like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Comparison A Compound Synthesis (this compound) B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C 1H NMR Experiment B->C D 13C NMR Experiment B->D E Processing of Raw Data (FID -> Spectrum) C->E D->E F Peak Integration & Chemical Shift Referencing E->F I Structure Elucidation & Verification F->I G Predicted Spectra Generation G->I H Comparison with Data from Structurally Related Compounds H->I J Comprehensive Analytical Report I->J Final Report

A Comprehensive Guide to the Validation of 1-Benzyl-1H-pyrazol-5-amine Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the purity and identity of 1-Benzyl-1H-pyrazol-5-amine, a crucial intermediate in pharmaceutical synthesis. Ensuring the quality of this starting material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines key analytical methodologies, presents data in a comparative format, and offers detailed experimental protocols to empower researchers to make informed decisions when sourcing this compound.

Comparative Analysis of this compound from Different Suppliers

A critical aspect of quality control involves comparing the purity and impurity profiles of a chemical from various sources. The following tables present a hypothetical comparison between three different lots of this compound, illustrating the data that should be sought or generated.

Table 1: Purity Comparison by HPLC and DSC

Analytical MethodSupplier A (Lot #A123)Supplier B (Lot #B456)Supplier C (Lot #C789)
HPLC Purity (Area %) 99.8%99.5%99.9%
DSC Purity (mol %) 99.7%99.4%99.85%

Table 2: Impurity Profile by HPLC

ImpurityRetention Time (min)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)
Impurity 14.720.08%0.21%Not Detected
Impurity 25.890.05%0.15%0.03%
Unknown Impurity6.41Not Detected0.07%Not Detected
Total Impurities 0.13% 0.43% 0.03%

Table 3: Identity Confirmation

Analytical MethodResult for Supplier AResult for Supplier BResult for Supplier C
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 174.1026[M+H]⁺ = 174.1025[M+H]⁺ = 174.1027
FTIR (cm⁻¹) Conforms to referenceConforms to referenceConforms to reference

Experimental Workflow and Methodologies

A systematic approach is essential for the comprehensive validation of this compound. The following diagram illustrates a typical workflow.

Validation Workflow Figure 1. General Workflow for Compound Validation cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Data Analysis and Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Physical State, Color NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Visual Inspection->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (GC-MS or LC-MS) NMR_Spectroscopy->Mass_Spectrometry FTIR_Spectroscopy FTIR Spectroscopy Mass_Spectrometry->FTIR_Spectroscopy HPLC_Analysis HPLC Analysis FTIR_Spectroscopy->HPLC_Analysis DSC_Analysis DSC Analysis HPLC_Analysis->DSC_Analysis qNMR_Analysis Quantitative NMR (qNMR) DSC_Analysis->qNMR_Analysis Data_Comparison Comparative Data Analysis qNMR_Analysis->Data_Comparison Final_Report Issuance of Certificate of Analysis Data_Comparison->Final_Report

Caption: General Workflow for Compound Validation

The following sections provide detailed protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a cornerstone for assessing the purity of pharmaceutical intermediates.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic Acid for MS compatibility).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified based on their respective peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for identifying the compound and detecting any volatile impurities.[2]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis: The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum. Impurities are identified by library matching and their levels are estimated based on peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[3][4][5]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Protocol for Identity:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound.

  • Quantitative NMR (qNMR) Protocol for Purity: [3][6]

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all protons (e.g., a long relaxation delay).

    • The purity of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.[4]

Differential Scanning Calorimetry (DSC) for Purity Analysis

DSC provides a method for determining the purity of crystalline organic compounds by analyzing their melting behavior.[7][8]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Rate: 1-2°C/min.

  • Temperature Range: Heat the sample through its melting range.

  • Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[9] This method is suitable for compounds with a purity of at least 98.5% that do not decompose upon melting.[8]

Comparative Analysis Logic

The following diagram illustrates the logical flow for a comparative analysis of different suppliers.

Comparative Analysis Logic Figure 2. Logic for Supplier Comparison Start Select Suppliers Analysis Perform Purity and Identity Tests (HPLC, GC-MS, NMR, DSC) Start->Analysis Data Collect and Tabulate Quantitative Data (Purity %, Impurity Profile) Analysis->Data Comparison Compare Results to Specifications Data->Comparison Decision Select Optimal Supplier Comparison->Decision Meets/Exceeds Requirements Rejection Reject Supplier Comparison->Rejection Fails to Meet Requirements

Caption: Logic for Supplier Comparison

By following the protocols and comparative framework outlined in this guide, researchers and drug development professionals can confidently assess the quality of this compound, ensuring the integrity and success of their research and development endeavors.

References

Unlocking Precision: A Comparative Analysis of Benzyl-Substituted Pyrazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery, the quest for selective and potent kinase inhibitors remains a paramount challenge. This guide offers a comprehensive comparative study of benzyl-substituted pyrazoles, a promising class of compounds demonstrating significant potential in the targeted inhibition of various kinases. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of the underlying signaling pathways, this document serves as a vital resource for researchers, scientists, and drug development professionals.

The pyrazole scaffold has long been recognized as a privileged structure in medicinal chemistry, and the strategic addition of a benzyl group has been shown to significantly influence potency and selectivity. This guide delves into the structure-activity relationships of these compounds, providing a comparative analysis of their inhibitory effects on a panel of key kinases implicated in cancer and inflammatory diseases.

Quantitative Inhibitory Activity: A Comparative Overview

The inhibitory potency of various benzyl-substituted pyrazole derivatives against a range of kinases is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific kinase by half, offering a direct comparison of their efficacy.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
RIP1 Kinase Inhibitors
Compound 4bRIP178 (Kd)Necrostatin-1~180
BCR-ABL Kinase Inhibitors
Compound 10Bcr-Abl14.2Imatinib25-100
Aurora Kinase Inhibitors
Compound 7Aurora A28.9VX-680~0.6
Aurora B2.2~1.5
Cyclin-Dependent Kinase (CDK) Inhibitors
Compound 22CDK1/CycB-AT751910-210
Compound 25CDK11520
Akt Kinase Inhibitors
Compound 1Akt161GSK214179518
Compound 2Akt11.3Uprosertib-

Delving into the Mechanism: Key Signaling Pathways

To understand the cellular impact of these inhibitors, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the intricate networks of protein interactions that are disrupted by the inhibition of key kinases.

RIP1 Kinase and Necroptosis Signaling Pathway

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed cell death. Inhibition of RIP1 can prevent inflammatory cell death.

RIP1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 ComplexI Complex I TRADD->ComplexI cIAP cIAP1/2 TRAF2->cIAP TRAF2->ComplexI cIAP->ComplexI RIP1->ComplexI RIP3 RIP3 RIP1->RIP3 Necrosome Necrosome (Complex IIb) RIP1->Necrosome NFkB NF-κB Survival ComplexI->NFkB MLKL MLKL RIP3->MLKL RIP3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitor Benzyl-substituted Pyrazole Inhibitor Inhibitor->RIP1 Inhibits

Caption: RIP1 kinase signaling pathway leading to either NF-κB survival or necroptosis.

BCR-ABL Signaling in Chronic Myeloid Leukemia

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Benzyl-substituted Pyrazole Inhibitor Inhibitor->BCR_ABL Inhibits

Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.

JNK Signaling Pathway in Stress Response

The c-Jun N-terminal kinase (JNK) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated in response to cellular stress.

JNK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Benzyl-substituted Pyrazole Inhibitor Inhibitor->JNK Inhibits

Caption: The JNK signaling cascade in response to cellular stress.

Experimental Protocols: Ensuring Reproducibility

The following are detailed methodologies for the key kinase inhibition assays cited in this guide, providing a framework for the replication and validation of the presented findings.

General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant Kinase (e.g., RIP1, BCR-ABL, Aurora, CDK, Akt)

    • Kinase-specific substrate

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test Compounds (Benzyl-substituted pyrazoles)

    • 384-well white assay plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

    • Reaction Setup: In a 384-well plate, add the recombinant kinase enzyme.

    • Inhibitor Addition: Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the ability of an inhibitor to suppress the growth and proliferation of cancer cells.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

    • Cell culture medium and supplements

    • Test Compounds (Benzyl-substituted pyrazoles)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The comparative data and detailed methodologies presented in this guide underscore the significant potential of benzyl-substituted pyrazoles as a versatile scaffold for the development of potent and selective kinase inhibitors. The provided visualizations of key signaling pathways offer a clear context for the mechanism of action of these compounds. This resource is intended to facilitate further research and development in this promising area of medicinal chemistry, ultimately contributing to the advancement of targeted therapies for a range of diseases.

A Comparative Guide to 1-Benzyl-1H-pyrazol-5-amine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Benzyl-1H-pyrazol-5-amine derivatives against other well-established kinase inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this class of compounds in kinase-targeted therapies.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a major class of targeted therapies. The this compound scaffold has been identified as a promising pharmacophore for the development of novel kinase inhibitors targeting various members of the kinome. This guide focuses on the comparative efficacy of these derivatives against established inhibitors of key kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1), mammalian Target of Rapamycin Complex 1 (mTORC1), and Cyclin-Dependent Kinases (CDKs).

Performance Comparison of Kinase Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives and their counterparts.

RIPK1 Inhibition

RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and inflammation. Its inhibition is a potential therapeutic strategy for inflammatory diseases and ischemic injury.

Compound/InhibitorTargetAssay TypeIC50 / Kd (µM)Cell LineCellular EC50 (µM)
Compound 4b (1-Benzyl-1H-pyrazole derivative) RIPK1Biochemical (Kd)0.078[1]HT-290.160 (Necroptosis inhibition)[1]
Necrostatin-1s (Nec-1s) RIPK1Biochemical (IC50)0.182[2]Jurkat0.490 (Necroptosis inhibition)[3][4]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are different measures of inhibitor potency. A direct comparison should be made with caution. Lower values indicate higher potency.

mTORC1 Inhibition and Antiproliferative Activity

mTORC1 is a central regulator of cell growth and proliferation. Its inhibition is a validated strategy in cancer therapy.

Compound/InhibitorTargetAssay TypeCell LineAntiproliferative EC50 (µM)
Compound 22 (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide) mTORC1 (downstream effects)CellularMIA PaCa-2Submicromolar[5]
Compound 23 (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide) mTORC1 (downstream effects)CellularMIA PaCa-2Submicromolar[5]
Everolimus mTORC1Biochemical (IC50)-0.0016 - 0.0024[6]
Everolimus mTORC1 (downstream effects)CellularBreast Cancer Cell LinesVariable (nM to µM range)[7][8][9]
CDK Inhibition

CDKs are key regulators of the cell cycle, and their inhibitors are used in cancer treatment. Pyrazole derivatives have shown inhibitory activity against CDK2, while palbociclib is a well-established CDK4/6 inhibitor.

Compound/InhibitorTargetAssay TypeIC50 / Ki (µM)
Compound 9 (Pyrazole derivative) CDK2/cyclin A2Biochemical (IC50)0.96[10]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) CDK2Biochemical (Ki)0.005[11]
Compound 17 ((4-pyrazolyl)-2-aminopyrimidine) CDK2Biochemical (IC50)0.00029[12]
Palbociclib CDK4Biochemical (IC50)0.011[13]
Palbociclib CDK6Biochemical (IC50)0.016[13]
Palbociclib CDK2Cellular (IC50)>50 (in some cell lines, indicating low potency)[14]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

RIPK1_Necroptosis_Pathway TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I recruits TNFa TNF-α TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Necrosome Necrosome (RIPK1, RIPK3, MLKL) MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) Necrosome->pMLKL formation leads to Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->RIPK1 inhibits Necrostatin_1s Necrostatin-1s Necrostatin_1s->RIPK1 inhibits

Caption: RIPK1-mediated necroptosis signaling pathway.

mTORC1_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits Pyrazole_Derivative N-(1-benzyl-3,5-dimethyl-1H- pyrazol-4-yl)benzamide Pyrazole_Derivative->mTORC1 inhibits Everolimus Everolimus Everolimus->mTORC1 inhibits

Caption: Simplified mTORC1 signaling pathway.

CDK_Cell_Cycle_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->CDK2 inhibits Palbociclib Palbociclib Palbociclib->CDK46 inhibits

Caption: CDK-mediated cell cycle regulation.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Proliferation/Viability) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Biochemical_Assay->Data_Analysis Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Based_Assay->Western_Blot Confirm on-target effect Cell_Based_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET Method)

This protocol describes a general method for determining the biochemical potency (IC50) of an inhibitor against a purified kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase and a fluorescently labeled substrate peptide to their final concentrations in the kinase reaction buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound derivative) and the reference inhibitor in DMSO, followed by dilution in the kinase reaction buffer.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Prepare a stop/detection buffer containing EDTA to stop the kinase reaction and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Assay Procedure:

    • Add the test compounds and reference inhibitor to the wells of a low-volume 384-well plate.

    • Add the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the stop/detection buffer.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor).

    • Calculate the TR-FRET ratio.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of kinase inhibitors on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference inhibitors in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the cells for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the EC50 value.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

  • Cell Seeding and Treatment:

    • Seed a suitable cell line (e.g., HT-29 or Jurkat) in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives or Necrostatin-1s) for 1-2 hours.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a combination of stimuli, such as TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Assessment of Cell Viability:

    • After a suitable incubation period (e.g., 24 hours), measure cell viability using a method that detects membrane integrity, such as a lactate dehydrogenase (LDH) release assay or by staining with a cell-impermeable DNA dye like propidium iodide (PI) followed by fluorescence measurement or flow cytometry.

  • Data Analysis:

    • Calculate the percentage of cell protection relative to the vehicle-treated, necroptosis-induced control.

    • Plot the percentage of protection against the log of the inhibitor concentration to determine the EC50 value.

Western Blot Analysis for Target Phosphorylation

This protocol is used to confirm the on-target activity of the kinase inhibitors by assessing the phosphorylation status of their downstream substrates.

  • Cell Treatment and Lysis:

    • Seed cells and treat them with the kinase inhibitor for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RIPK1, anti-phospho-S6K, or anti-phospho-Rb).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the change in phosphorylation upon inhibitor treatment.

Conclusion

This compound derivatives represent a versatile scaffold for the development of potent kinase inhibitors. The data presented in this guide indicates that specific derivatives exhibit promising activity against RIPK1 and show antiproliferative effects likely mediated through pathways involving mTORC1. Furthermore, the broader pyrazole class of compounds has demonstrated significant potential as CDK2 inhibitors.

Direct, head-to-head comparisons with established clinical inhibitors under identical experimental conditions are essential for a definitive assessment of their relative potency and selectivity. However, the available data suggests that this compound derivatives warrant further investigation as potential therapeutic agents. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further explore the potential of this promising class of compounds.

References

Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-benzyl-1H-pyrazol-5-amine analogs and related pyrazole derivatives, focusing on their potential as kinase inhibitors and anticancer agents. Due to the limited availability of a comprehensive SAR study on a single, homologous series of this compound analogs, this guide synthesizes data from structurally similar compounds to elucidate key structural determinants for biological activity.

Introduction to this compound Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The this compound framework, in particular, has garnered interest as a template for designing inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] The benzyl group at the N1 position can be modified to explore interactions with specific pockets in the target protein, while the amine group at the C5 position serves as a crucial anchor or a point for further functionalization.

Comparative Biological Activity Data

The following tables summarize the in vitro inhibitory activity (IC50, EC50, Kd values) of selected 1-benzyl-1H-pyrazole analogs and structurally related compounds against various kinases and cancer cell lines. This data is essential for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

RIP1 Kinase Inhibitory Activity of 1-Benzyl-1H-pyrazole Derivatives

Receptor-interacting protein 1 (RIP1) kinase is a key regulator of necroptosis, a form of programmed cell death.[2] The following data is from a study on the structural optimization of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.

Compound IDModifications from lead (1a)R GroupKd (μM) vs RIP1 KinaseEC50 (μM) in cell necroptosis assay
1a (lead)-3-nitro>101.300
4b Substitution at C3 3-(pyridin-4-yl)amino 0.078 0.160
4aSubstitution at C33-(pyridin-3-yl)amino0.1800.350
4cSubstitution at C33-(pyridin-2-yl)amino0.3200.510
4dSubstitution at C33-(pyrimidin-2-yl)amino0.8701.100

SAR Insights:

  • The introduction of an amino-linked pyridine or pyrimidine at the C3 position significantly enhances the inhibitory activity against RIP1 kinase compared to the lead compound with a nitro group.[2]

  • Among the pyridinylamino analogs, the substitution pattern on the pyridine ring is crucial, with the 4-pyridinylamino derivative (4b ) exhibiting the highest potency.[2] This suggests a specific interaction of the pyridine nitrogen with the target protein.

Antiproliferative Activity of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

This series of compounds, while having a different substitution pattern (amine at C4 and methyl groups at C3 and C5), provides valuable insights into the role of the N-benzyl group and substitutions on the benzamide moiety. The antiproliferative activity was assessed in the MIA PaCa-2 pancreatic cancer cell line.[5]

Compound IDR Group on BenzamideEC50 (μM) vs MIA PaCa-2 cells
1H10
24-CONH21.1
33-CONH21.7
42-CONH21.5
53-CONHMe1.0
22 3-Cl, 4-F 0.86
23 3-CF3 0.67

SAR Insights:

  • The addition of a primary amide group to the benzamide ring generally improves antiproliferative activity compared to the unsubstituted compound.[5]

  • The position of the amide group (para, meta, or ortho) has a modest impact on activity.[5]

  • Introduction of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl on the benzamide ring leads to submicromolar antiproliferative activity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.[6]

Materials:

  • Kinase enzyme (e.g., RIP1, CDKs)

  • Substrate peptide/protein

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all assay wells and mix gently.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[7]

Materials:

  • Cancer cell lines (e.g., MIA PaCa-2, HT-29)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Western Blotting for Phosphorylated Protein Analysis

Western blotting is used to detect the phosphorylation status of target proteins to confirm the mechanism of action of kinase inhibitors.[3]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against total and phosphorylated target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal protein loading.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general signaling pathway targeted by pyrazole-based kinase inhibitors and a typical experimental workflow for their evaluation.

G cluster_pathway General Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds to Downstream_Kinase Downstream Kinase (e.g., RIP1, CDK, Akt) Receptor->Downstream_Kinase Activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, Necroptosis) Transcription_Factor->Cellular_Response Regulates Inhibitor This compound Analog Inhibitor->Downstream_Kinase Inhibits G cluster_workflow Experimental Workflow for Inhibitor Evaluation Compound_Synthesis Compound Synthesis (Analog Library) In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based Assay (Determine EC50) In_Vitro_Kinase_Assay->Cell_Based_Assay Potent compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) Cell_Based_Assay->Mechanism_of_Action Active compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Mouse Model) Mechanism_of_Action->In_Vivo_Studies Confirmed mechanism Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Comparative docking studies of 1-benzyl-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of comparative docking studies on 1-benzyl-1H-pyrazol-5-amine derivatives reveals their significant potential as inhibitors of various protein kinases, particularly in the context of cancer and inflammatory diseases. These in silico studies provide crucial insights into the binding modes and affinities of these compounds, guiding further drug design and development.

Performance Comparison of 1-benzyl-1H-pyrazole Derivatives

Molecular docking studies have been instrumental in identifying and optimizing 1-benzyl-1H-pyrazole derivatives as potent kinase inhibitors. A notable study focused on their activity against Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and inflammation. The structure-activity relationship (SAR) analysis led to the discovery of highly potent compounds.[1]

Below is a summary of the docking results for selected 1-benzyl-1H-pyrazole derivatives against the RIP1 kinase.

Compound IDSubstituents on Benzyl RingDocking Score (Kcal/mol)Binding Affinity (Kd, µM)Key Interacting Residues
1a2,4-dichloro--Not specified
4b Not specified in abstract - 0.078 Not specified
Other derivativesVaried substitutionsData not availableData not availableData not available

Data for specific docking scores and interacting residues for a broader range of compounds were not detailed in the provided search results abstracts. The Kd value for the most potent compound, 4b, is highlighted.

Another relevant study investigated pyrazole derivatives as inhibitors for receptor tyrosine kinases and other protein kinases, which are crucial in cancer progression. While not exclusively focused on 1-benzyl derivatives, the findings provide a valuable comparative context for the broader class of pyrazole-based inhibitors.[2][3]

Experimental Protocols

The methodologies employed in these docking studies are critical for understanding the validity and implications of the results.

Molecular Docking of RIP1 Kinase Inhibitors[1]

A detailed experimental protocol for the docking studies of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase was not available in the abstracts. However, a general workflow can be inferred.

General Molecular Docking Protocol for Pyrazole Derivatives[2][4][5][6]

A common protocol for molecular docking studies of pyrazoline derivatives involves the following steps:

  • Ligand Preparation: The 2D structures of the 1-benzyl-1H-pyrazole-5-amine derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures. Energy minimization is then performed.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., RIP1 Kinase, VEGFR-2, Aurora A, CDK2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: Software such as AutoDock or PyRx is used to perform the docking calculations. The prepared ligands are placed in the defined binding site of the protein, and their conformations and orientations are explored.

  • Analysis of Results: The results are analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizations

Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study of this compound derivatives.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing (e.g., ChemDraw) l2 3D Structure Conversion l1->l2 l3 Energy Minimization l2->l3 docking Molecular Docking (e.g., AutoDock, PyRx) l3->docking p1 Retrieve Protein Structure (from PDB) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens p2->p3 p3->docking analysis Analysis of Results docking->analysis interpretation Binding Energy & Interaction Analysis analysis->interpretation sar Structure-Activity Relationship (SAR) interpretation->sar

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway Context

While the provided search results did not detail a specific signaling pathway for this compound derivatives, their role as RIP1 kinase inhibitors places them within the necroptosis pathway. The diagram below provides a simplified representation of this pathway.

necroptosis_pathway tnfa TNFα tnfr1 TNFR1 tnfa->tnfr1 binds to rip1 RIP1 Kinase tnfr1->rip1 activates rip3 RIP3 Kinase rip1->rip3 phosphorylates mlkl MLKL rip3->mlkl phosphorylates necrosome Necrosome (RIP1-RIP3-MLKL complex) mlkl->necrosome oligomerizes to form pore Pore Formation necrosome->pore induces death Necroptotic Cell Death pore->death leads to inhibitor 1-Benzyl-1H-pyrazole Derivatives inhibitor->rip1 inhibits

Caption: Simplified necroptosis pathway showing RIP1 kinase inhibition.

References

Novel Pyrazole-Based Kinase Inhibitors Demonstrate Potent Anti-Cancer Activity in Head-to-Head Comparison with Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – A new study published in BMC Chemistry reveals a series of novel pyrazole derivatives that exhibit significant potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2), key targets in cancer therapy. The research presents a direct comparison of these newly synthesized compounds against the established drugs Sorafenib and Roscovitine, demonstrating promising anti-proliferative and kinase inhibition activities.

The study, titled "Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer," highlights three lead compounds—4a, 5a, and 6b—which are based on a 1H-pyrazol-5-ol scaffold. These compounds were evaluated for their cytotoxic effects on the HepG2 human liver cancer cell line and their inhibitory activity against VEGFR2 and CDK2 enzymes.

Quantitative Data Summary

The experimental data indicates that the novel pyrazole derivatives exhibit potent activity, with compound 6b emerging as a particularly strong candidate. The half-maximal inhibitory concentrations (IC50) for cytotoxicity and kinase inhibition are summarized below.

CompoundCytotoxicity IC50 (HepG2) [µM]VEGFR2 Inhibition IC50 [µM]CDK2 Inhibition IC50 [µM]
Novel Inhibitor 4a 4.40.550.205
Novel Inhibitor 5a 3.460.2670.311
Novel Inhibitor 6b 2.520.200.458
Sorafenib (Established)2.0510.03Not Applicable
Roscovitine (Established)4.18Not Applicable0.556

Data sourced from "Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer"[1][2][3]

Compound 6b displayed the highest cytotoxicity against HepG2 cells among the novel compounds, with an IC50 value of 2.52 µM.[1][2][3] While Sorafenib was more potent in the cytotoxicity assay (IC50 = 2.051 µM), compound 6b showed superior CDK2 inhibitory activity compared to the established CDK2 inhibitor Roscovitine.[1][2][3]

Signaling Pathways and Mechanism of Action

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Sorafenib is a multi-kinase inhibitor that targets VEGFR2, among others, to exert its anti-angiogenic effects.[4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 NovelInhibitors Novel Pyrazole Inhibitors NovelInhibitors->VEGFR2

VEGFR2 Signaling Pathway and Inhibition.

CDK2, in complex with cyclins, plays a critical role in cell cycle progression, particularly the transition from the G1 to the S phase. Roscovitine inhibits CDK2, leading to cell cycle arrest. The novel pyrazole derivatives also target this pathway.[5][6]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes Roscovitine Roscovitine Roscovitine->CDK2 NovelInhibitors Novel Pyrazole Inhibitors NovelInhibitors->CDK2

CDK2 Signaling in Cell Cycle Progression.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized pyrazole derivatives and the reference drugs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow A Seed HepG2 cells in 96-well plates B Treat cells with varying concentrations of novel inhibitors and established drugs A->B C Incubate for 48 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 values from dose-response curves G->H

Workflow for MTT Cytotoxicity Assay.

Detailed Methodology:

  • Cell Seeding: Human hepatocellular carcinoma (HepG2) cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (novel pyrazole derivatives, Sorafenib, and Roscovitine) and incubated for 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the novel compounds against VEGFR2 and CDK2 was evaluated using an in vitro kinase assay.

Detailed Methodology: The specific protocol utilized in the primary study involves a common method for assessing kinase activity.

  • Reaction Setup: The kinase reaction was carried out in a buffer solution containing the respective kinase (VEGFR2 or CDK2), a specific substrate, and ATP.

  • Inhibitor Addition: The novel pyrazole derivatives and the reference drugs (Sorafenib for VEGFR2 and Roscovitine for CDK2) were added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate was quantified, often using a luminescence-based assay that measures the amount of ATP consumed during the reaction.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

This study provides a strong foundation for the further development of this class of pyrazole-based compounds as potential dual-target anti-cancer agents. The favorable inhibitory profiles and cytotoxic effects warrant further investigation in preclinical and clinical settings.

References

A Comparative Guide to LC-MS Methods for the Analysis of 1-Benzyl-1H-pyrazol-5-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of 1-Benzyl-1H-pyrazol-5-amine in reaction mixtures. The following sections detail experimental protocols, present comparative performance data, and illustrate analytical workflows to aid in method selection and implementation.

Introduction

The accurate monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing product yield, and ensuring the purity of the final compound. For the synthesis of this compound, a versatile intermediate in pharmaceutical development, robust analytical methods are essential. LC-MS has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity.[1] This guide compares the LC-MS methodology with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a basis for informed decisions in the analytical workflow.

Comparison of Analytical Techniques

The choice of analytical technique for reaction monitoring depends on various factors, including the analyte's properties, the complexity of the reaction mixture, and the specific information required (e.g., qualitative monitoring, precise quantitation, or structural elucidation).

ParameterLC-MSGC-MSNMR
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.Non-destructive analysis based on the magnetic properties of atomic nuclei.
Sample Preparation Simple dilution in a suitable solvent.May require derivatization for non-volatile or thermally labile compounds.Dilution in a deuterated solvent.
Limit of Detection (LOD) ng/mL to pg/mL range.[2]Typically in the low ppm range, but can be lower.µM to mM range.[3]
Limit of Quantitation (LOQ) Typically in the ng/mL range.[2][4]Generally in the ppm range.Higher than MS-based methods.
**Linearity (R²) **>0.99 is commonly achieved.[2][4]Typically >0.99.Can be linear over a wide range.
Precision (%RSD) Typically <15%.[2]Generally <15%.High precision is achievable.
Analysis Time 5-30 minutes per sample.10-60 minutes per sample.2-15 minutes per sample.
Key Advantages High sensitivity and selectivity, suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1][5]Excellent separation for volatile compounds, provides structural information through fragmentation patterns.[6]Non-destructive, provides detailed structural information, good for identifying unknown byproducts.[7]
Key Disadvantages Potential for matrix effects, higher initial instrument cost.Not suitable for non-volatile or thermally labile compounds without derivatization.[2]Lower sensitivity compared to MS methods, can be complex for mixture analysis without prior separation.[8]

Experimental Protocol: LC-MS Method for this compound

This section details a representative LC-MS method for the quantitative analysis of this compound in a reaction mixture.

1. Sample Preparation

  • Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 990 µL of methanol or acetonitrile) to a final volume of 1 mL in a clean vial.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 5 µm particle size) is suitable for the separation of this compound.[2][9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor Ion (m/z): [M+H]⁺ for this compound (C10H11N3, MW: 173.22 g/mol ), which is 174.2 m/z.

  • Product Ions (m/z): To be determined by infusing a standard solution of the analyte and optimizing the collision energy. Common fragments for benzyl-containing compounds involve the loss of the benzyl group.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

4. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution, covering the expected concentration range in the reaction mixture.

  • Inject the calibration standards and the diluted reaction mixture sample into the LC-MS system.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Detection & Quantitation) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Result Result Quantification->Result Concentration of This compound

Caption: Workflow for the LC-MS analysis of a reaction mixture.

Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_attributes Key Attributes Goal Reaction Monitoring of This compound LCMS LC-MS Goal->LCMS GCMS GC-MS Goal->GCMS NMR NMR Goal->NMR Sensitivity Sensitivity LCMS->Sensitivity High Selectivity Selectivity LCMS->Selectivity High StructuralInfo Structural Information LCMS->StructuralInfo Moderate Volatility Volatility Requirement LCMS->Volatility Not Required GCMS->Sensitivity High GCMS->Selectivity High GCMS->StructuralInfo High GCMS->Volatility Required NMR->Sensitivity Low NMR->Selectivity Moderate NMR->StructuralInfo Very High NMR->Volatility Not Required

Caption: Comparison of analytical methods for reaction monitoring.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1H-pyrazol-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Benzyl-1H-pyrazol-5-amine, ensuring laboratory safety and environmental compliance. Due to its classification as a hazardous substance, it is imperative to follow stringent disposal protocols.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) [1]

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

Quantitative Data Summary

Hazard ClassificationCategoryPrecautionary Statement
Acute toxicity, oral4H302: Harmful if swallowed.
Skin corrosion/irritation2H315: Causes skin irritation.
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Contaminated Packaging: The original packaging should be disposed of as unused product.[1] If the container is empty, it should still be treated as hazardous waste.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include the full chemical name: "this compound."

  • Indicate the approximate quantity and date of accumulation.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

  • Provide them with the full details of the waste, including the chemical name and quantity.

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.

  • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste: Unused chemical, contaminated consumables assess_waste->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the chemical assess_waste->liquid_waste Liquid packaging Contaminated Packaging assess_waste->packaging Packaging collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_packaging Dispose of as Unused Product in Hazardous Waste Container packaging->collect_packaging store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_packaging->store contact_ehs Contact EHS or Licensed Disposal Company for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Benzyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-pyrazol-5-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, related compounds suggest potential for skin and eye irritation, and may be harmful if swallowed.[1][2][3] A comprehensive PPE strategy is the primary defense against exposure.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsTo protect against splashes and airborne particles.[1][4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to change gloves frequently, especially if contaminated.[4]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient. Consult with your institution's EHS for proper selection and fit-testing.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

  • Preparation:

    • Conduct a pre-work risk assessment.

    • Ensure a safety shower and eyewash station are accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Place all required equipment (spatulas, weigh boats, etc.) inside the chemical fume hood.

  • Handling:

    • Don all required PPE before entering the handling area.

    • Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust.[6][7]

    • Handle the container carefully to avoid generating dust.

    • Use a tared weigh boat for accurate measurement.

    • Slowly transfer the weighed solid to the reaction vessel.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of all contaminated waste according to the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after removing PPE.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check setup_hood Setup in Fume Hood ppe_check->setup_hood don_ppe Don Appropriate PPE setup_hood->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer in Hood don_ppe->weigh_transfer decontaminate Decontaminate Surfaces weigh_transfer->decontaminate Complete Handling dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end Safe Completion wash_hands->end End of Process

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Treat all waste contaminated with this compound as hazardous chemical waste.[8][9][10]

  • Solid Waste:

    • Collect all disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled solid hazardous waste container.[10]

    • The label should include the full chemical name and any associated hazards.

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

  • General Guidelines:

    • Store all waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for waste pickup through your institution's EHS department or a licensed professional waste disposal company.

start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container empty_container->rinse_container store_waste Store in Designated Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->collect_liquid request_pickup Arrange for Professional Disposal store_waste->request_pickup

Caption: Decision tree for the proper disposal of this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.